Product packaging for 2-Oxoacetamide(Cat. No.:CAS No. 60939-21-1)

2-Oxoacetamide

Cat. No.: B1243867
CAS No.: 60939-21-1
M. Wt: 73.05 g/mol
InChI Key: AMANDCZTVNQSNB-UHFFFAOYSA-N
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Description

2-Oxoacetamide (CAS 60939-21-1), the foundational member of the α-ketoamide class, is a high-value synthetic intermediate characterized by a ketone functional group adjacent to an amide. This arrangement confers a unique reactivity profile with two electrophilic centers and two potential nucleophilic sites, allowing for a wide range of chemical transformations and making it a versatile building block for synthesizing complex molecules and diverse heterocyclic scaffolds such as indoles, oxindoles, and β-lactams . In medicinal chemistry, the α-ketoamide moiety is a recognized privileged structure, serving as a key pharmacophore in the development of compounds with a broad spectrum of pharmacological activities . Research into this compound derivatives has demonstrated significant potential in anticancer applications, with certain N-substituted analogs exhibiting potent cytotoxic effects against human cervical (HeLa), breast (MCF-7), and liver (HepG2) cancer cell lines. The mechanism of action for these active compounds involves the induction of apoptosis through a caspase-8-dependent pathway, leading to the cleavage of key proteins like PARP . Furthermore, specific derivatives have been designed as potent small-molecule inhibitors of targets like Beta-1,3-glucuronosyltransferase (B3GAT3) in hepatocellular carcinoma, highlighting their utility in targeted cancer therapy development . Beyond oncology, the scaffold is instrumental in drug discovery for other conditions, including the design of substituted acetamide derivatives that act as potent and selective mixed-type inhibitors of butyrylcholinesterase (BChE), a key target for Alzheimer's disease therapy . The high electrophilicity of the α-keto group also enables it to form exceptional adducts with hydroxyl or thiol groups present in proteolytic enzymes, facilitating the inhibition of serine and cysteine proteases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO2 B1243867 2-Oxoacetamide CAS No. 60939-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANDCZTVNQSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470901
Record name 2-oxoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60939-21-1
Record name Acetamide, 2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60939-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxoacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID00470901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Oxoacetamide: A Technical Guide to its Core Properties and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoacetamide, also known as glyoxamide, is the simplest α-ketoamide. Its core structure, consisting of an amide linked to a ketone, is a key pharmacophore found in a variety of biologically active molecules. While the parent compound (C₂H₃NO₂) is not extensively characterized in the literature, its derivatives are of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and biological relevance of the this compound scaffold, with a focus on its derivatives due to the limited available data on the unsubstituted parent molecule.

Core Structure and Properties

The fundamental this compound structure is characterized by a reactive α-keto group adjacent to an amide functionality. This arrangement imparts unique chemical properties that are leveraged in the design of bioactive compounds.

Chemical Structure of this compound

2-Oxoacetamide_Structure Chemical Structure of this compound C1 O C2 C C2->C1 C3 C C2->C3 H1 H C2->H1 N1 N C3->N1 O2 O C3->O2 H2 H₂ N1->H2

Caption: Chemical structure of the parent this compound.

Physicochemical Properties
PropertyData for N-phenyl-2-oxoacetamide[1]Notes
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol The parent this compound has a molecular weight of 73.05 g/mol .[2]
Appearance Not specifiedGenerally expected to be a solid at room temperature.
Melting Point Not specifiedVaries significantly with substitution.
Boiling Point Not specifiedLikely to decompose upon heating.
Solubility Not specifiedSolubility is highly dependent on the nature of the substituent.

Synthesis of the this compound Scaffold

A common and versatile method for the synthesis of N-substituted 2-oxoacetamides is the ring-opening of isatin derivatives. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.

General Experimental Protocol: Synthesis of N-Aryl-glyoxamides from N-Aryl Isatins

This protocol describes a general procedure for the synthesis of N-aryl-glyoxamide derivatives through the ring-opening of N-aryl isatins with amines.[3]

Materials:

  • N-Aryl isatin derivative

  • Appropriate amine (cyclic, acyclic, or amino acid ester)

  • Solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

  • Dissolve the N-aryl isatin in a suitable solvent.

  • Add the desired amine to the reaction mixture. The stoichiometry may vary depending on the specific reactants.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting N-aryl-glyoxamide derivative using standard techniques such as recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow General Synthesis of N-Substituted 2-Oxoacetamides Start Start: N-Aryl Isatin and Amine Step1 Dissolve in Solvent Start->Step1 Step2 React at Room Temperature or with Heating Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step3->Step2 Incomplete Step4 Solvent Evaporation Step3->Step4 Complete Step5 Purification (Recrystallization or Chromatography) Step4->Step5 End End: Purified N-Aryl-glyoxamide Step5->End

Caption: A generalized workflow for the synthesis of N-substituted 2-oxoacetamides.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. Below are representative data for N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for confirming the structure of this compound derivatives.

NucleusRepresentative Chemical Shifts (ppm) for N-Aryl DerivativesNotes
¹H 8.0 - 9.5 (s, 1H, -NH)The amide proton signal is typically a singlet and its chemical shift can be influenced by solvent and concentration. Aromatic protons will appear in the 7.0-8.0 ppm range.
9.5 - 10.0 (s, 1H, -CHO)The aldehydic proton of the α-keto group is highly deshielded.
¹³C 155 - 165 (C=O, amide)The amide carbonyl carbon.
185 - 195 (C=O, ketone)The ketone carbonyl carbon appears at a lower field.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in 2-oxoacetamides.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch3200 - 3400 (broad)Indicative of the amide N-H bond.
C=O Stretch1680 - 1720 (strong)Overlapping signals from the ketone and amide carbonyls are expected.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 2-oxoacetamides is expected to involve cleavage adjacent to the carbonyl groups.

Chemical Reactivity and Biological Significance

The reactivity of the this compound core is dominated by the electrophilic nature of the two carbonyl carbons. The α-keto group is particularly susceptible to nucleophilic attack. This reactivity is central to the biological activity of many of its derivatives.

Signaling Pathway Implication

Signaling_Pathway Hypothetical Interaction with a Biological Target Drug This compound Derivative Target Biological Target (e.g., Enzyme) Drug->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Biological Response Pathway->Response

Caption: General scheme of a this compound derivative interacting with a biological pathway.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold.

  • Anti-Hepatitis B Virus (HBV) Agents: Certain glyoxamide derivatives have been identified as potent inhibitors of HBV replication, affecting nucleocapsid formation and the maintenance of covalently closed circular DNA (cccDNA).[4][5]

  • Bacterial Quorum Sensing Inhibitors: N-aryl-glyoxamide derivatives have been shown to inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli, thereby reducing the expression of virulence factors and biofilm formation.[3] These compounds are considered promising candidates for combating antimicrobial resistance.

  • Other Potential Applications: The this compound moiety is present in molecules with a wide array of other reported biological activities, highlighting its importance as a privileged scaffold in drug discovery.

Conclusion

The this compound core is a valuable structural motif in the design of novel therapeutic agents. While detailed physicochemical data for the parent compound, glyoxamide, is scarce, the synthesis and biological evaluation of its numerous derivatives have revealed a rich and diverse pharmacology. The synthetic accessibility of these compounds, coupled with their significant biological activities, ensures that the this compound scaffold will remain an area of active investigation for researchers and drug development professionals. Future work focusing on the characterization of the parent molecule could provide a more complete understanding of the fundamental properties that contribute to the bioactivity of its derivatives.

References

Technical Guide: Physicochemical Characteristics of 2-Oxoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

On: Core Physicochemical Properties of 2-Oxoacetamide

This technical guide provides a summary of the available physicochemical data for this compound. It is important to note that experimentally determined data for this compound is scarce in publicly accessible literature. Therefore, this guide combines predicted data from computational models with generalized, standard experimental protocols for the determination of these properties.

Core Physicochemical Data

Due to the limited availability of experimental data, the following table summarizes computationally predicted physicochemical properties for this compound. These values provide a useful estimation for initial research and development activities.

PropertyPredicted ValueData Source
Molecular Formula C₂H₃NO₂-
Molecular Weight 73.05 g/mol -
Melting Point Not available-
Boiling Point Not available-
Water Solubility Not available-
pKa (acidic) Not available-
pKa (basic) Not available-
logP Not available-

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid amide like this compound.

Synthesis and Purification of this compound

A plausible synthetic route for this compound is the amidation of glyoxylic acid.

Reaction:

Materials:

  • Glyoxylic acid

  • Ammonia solution (e.g., 28% in water)

  • A suitable solvent (e.g., a polar aprotic solvent like Dioxane or THF)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture, acetonitrile)

Procedure:

  • Dissolve glyoxylic acid in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the ammonia solution to the cooled solution of glyoxylic acid with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization.[1][2][3] Dissolve the crude solid in a minimum amount of a hot solvent, then allow it to cool slowly to form crystals.[2]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified this compound in a vacuum oven.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Sample of purified this compound

Procedure:

  • Ensure the sample is completely dry and finely powdered.[4]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]

  • Place the capillary tube in the heating block of the melting point apparatus.[5]

  • Heat the sample at a steady rate (e.g., 10°C/minute) to get an approximate melting point.[5]

  • Repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/minute.[4]

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.[5]

Determination of Aqueous Solubility

Procedure:

  • Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial.

  • Add a known volume of distilled water (e.g., 1 mL) and stir vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more solute and repeat until a saturated solution is obtained.

  • If the solid is not fully dissolved, filter the saturated solution to remove any excess solid.

  • Analyze the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Express the solubility in terms of mg/mL or mol/L.

Determination of pKa

Potentiometric titration is a common method for pKa determination.[6][7]

Procedure:

  • Prepare a standard solution of this compound of known concentration in water.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.[8] The equivalence point can be determined from the steepest point of the curve or from a derivative plot (ΔpH/ΔV vs. volume).

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the standard technique for logP determination.[9][10][11][12][13]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a flask containing a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the flask for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.[13]

  • Allow the two phases to separate completely.

  • Carefully take a sample from both the n-octanol and the aqueous phase.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the logP value using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in water]).

Visualizations

Proposed Synthesis and Purification Workflow for this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Glyoxylic Acid + Ammonia dissolve Dissolve Glyoxylic Acid in Solvent start->dissolve cool Cool Solution (Ice Bath) dissolve->cool add_nh3 Slowly Add Ammonia Solution cool->add_nh3 react React at Room Temperature add_nh3->react monitor Monitor Reaction (TLC) react->monitor evaporate Solvent Evaporation (Rotovap) monitor->evaporate crude_product Crude this compound evaporate->crude_product recrystallize Recrystallization crude_product->recrystallize filter Vacuum Filtration recrystallize->filter wash Wash with Cold Solvent filter->wash dry Dry in Vacuum Oven wash->dry final_product Pure this compound dry->final_product

Caption: Proposed workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Synthesis and Discovery of Glyoxylamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, discovery, and therapeutic potential of glyoxylamide compounds. Glyoxylamides, characterized by an α-ketoamide functional group, are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] This versatility has led to the development of numerous derivatives with significant pharmacological activities, including antibacterial, anticancer, and quorum sensing inhibitory properties.[3][4][5] This document details key synthetic methodologies, experimental protocols, and the biological significance of this important class of molecules.

Core Synthetic Methodologies

The synthesis of the glyoxylamide scaffold can be achieved through several efficient chemical strategies. The most prominent methods include the ring-opening of N-acylisatins and multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which are highly valued for their efficiency and suitability for creating diverse chemical libraries.

Ring-Opening of N-Acylisatins

A primary and effective method for synthesizing glyoxylamides involves the nucleophilic ring-opening of N-acylisatins. This reaction is versatile, accommodating a range of nucleophiles such as amines, alcohols, and amino acid esters to yield corresponding glyoxylamide derivatives.[3][6] The reaction typically proceeds by the attack of the nucleophile on the C2-carbonyl group of the isatin ring, leading to the cleavage of the amide bond and formation of the acyclic glyoxylamide product. Strategies to enhance reaction efficiency include increasing the electrophilicity of the isatin ring or the nucleophilicity of the attacking amine.[7] Peptidomimetic dendrimers and bis-glyoxylamide peptidomimetics have also been successfully synthesized using this facile ring-opening strategy.[3][6][8]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product N_Acylisatin N-Acylisatin Reaction Nucleophilic Attack at C2-Carbonyl N_Acylisatin->Reaction Nucleophile Nucleophile (Amine, Alcohol, Amino Acid) Nucleophile->Reaction RingOpening Amide Bond Cleavage Reaction->RingOpening Intermediate Formation Glyoxylamide Glyoxylamide Derivative RingOpening->Glyoxylamide

Caption: Workflow for Glyoxylamide Synthesis via N-Acylisatin Ring-Opening.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery for rapidly generating molecular complexity and diverse compound libraries from simple starting materials.[9] The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs used in the synthesis of glyoxylamide-related structures.

1.2.1. The Passerini Reaction First reported in 1921, the Passerini reaction is a three-component reaction (3CR) that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[10][11] This reaction is highly atom-economical and proceeds efficiently, often in aprotic solvents at high concentrations.[9][12] The mechanism can be either concerted or ionic, depending on the solvent polarity.[11] The resulting α-acyloxy amides are present in many pharmacologically active compounds and can serve as versatile intermediates for further synthesis.[13]

G Isocyanide Isocyanide (R-NC) Reaction Passerini 3-Component Reaction Isocyanide->Reaction Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Reaction CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->Reaction Product α-Acyloxy Amide Reaction->Product

Caption: Schematic of the Passerini Three-Component Reaction (3CR).

1.2.2. The Ugi Reaction The Ugi reaction is a four-component reaction (4CR) that involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[14][15] The reaction is exceptionally efficient for creating peptidomimetics and other complex molecules in a single pot.[14][16] The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.[17]

G Amine Amine (R-NH2) Reaction Ugi 4-Component Reaction Amine->Reaction Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Reaction Isocyanide Isocyanide (R'-NC) Isocyanide->Reaction CarboxylicAcid Carboxylic Acid (R''-COOH) CarboxylicAcid->Reaction Product α-Acylamino Amide Reaction->Product

Caption: Schematic of the Ugi Four-Component Reaction (4CR).

Other Synthetic Routes

An alternative efficient method involves the in situ generation of indole-3-glyoxalylchloride from the reaction of a readily available indole with oxalyl chloride.[4] This reactive intermediate is then treated with an amine, such as tryptamine, to produce bis(indolyl)glyoxylamides in high yields. This sequential one-pot procedure simplifies the synthesis process significantly.[4]

Discovery and Biological Activity

The indole-3-glyoxylamide scaffold is a cornerstone in modern drug discovery, valued for its ability to form the basis of compounds with a wide array of pharmacological activities.[1][18]

  • Anticancer Activity : Many glyoxylamide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[4] One series of thiazole-linked indolyl-3-glyoxylamide derivatives were identified as tubulin polymerization inhibitors.[5] The most active compound from this series, 13d, displayed an IC₅₀ of 93 nM against the DU145 prostate cancer cell line.[5] Further studies showed that this compound induces apoptosis, causes cell cycle arrest at the G2/M phase, and leads to a collapse of the mitochondrial membrane potential.[5] Molecular modeling confirmed that these compounds bind at the colchicine binding site of tubulin.[5]

G Compound Glyoxylamide Compound (e.g., Tubulin Inhibitor) Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Leads to G2M G2/M Phase Arrest Microtubule->G2M Mito Mitochondrial Membrane Potential Collapse Microtubule->Mito Apoptosis Apoptosis G2M->Apoptosis Mito->Apoptosis

Caption: Anticancer Mechanism via Tubulin Polymerization Inhibition.

  • Antibacterial Activity : Glyoxylamides have emerged as promising candidates for developing new antibacterial agents to combat rising antimicrobial resistance.[7] A series of bis(indolyl)glyoxylamides were synthesized and tested against both Gram-positive and Gram-negative bacterial strains.[4] Several compounds in this series displayed potent activity, particularly against Gram-negative bacteria, and were shown to be non-toxic to mammalian cells, suggesting they target bacterial-specific pathways.[4]

  • Quorum Sensing (QS) Inhibition : Certain acyclic and cyclic glyoxamide derivatives have been shown to possess quorum sensing inhibition activity against bacteria like P. aeruginosa and E. coli.[3] This mechanism offers an alternative to traditional bactericidal or bacteriostatic action by disrupting bacterial communication.

Data Summary

Quantitative data from synthetic and biological studies are summarized below for comparative analysis.

Table 1: Summary of Synthesis Yields for Glyoxylamide Derivatives

Synthesis MethodStarting MaterialsProductYield (%)Reference
Ring-OpeningN-acetylisatin, methyl-2-amino-5-methoxybenzoateGlyoxylamide 512%[7]
Ring-OpeningN-acetylisatin, methyl-2-amino-4-methoxybenzoateGlyoxylamide 611%[7]
HydrolysisGlyoxylamide 5Glyoxylamide 752%[7]
HydrolysisGlyoxylamide 6Glyoxylamide 842%[7]
One-Pot ReactionIndole, Oxalyl Chloride, TryptamineBis(indolyl)glyoxylamides (10a-n)82-93%[4]

Table 2: Cytotoxic Activity of Thiazole-Linked Indolyl-3-Glyoxylamide (Compound 13d)

Cell LineCancer TypeIC₅₀Reference
DU145Prostate93 nM[5]
PC-3Prostate-[5]
A549Lung-[5]
HCT-15Colon-[5]
RWPE-1Normal Prostate EpithelialFound to be safe relative to DU145[5]

Experimental Protocols

This section provides generalized methodologies for the key synthetic procedures discussed. Researchers should adapt these protocols based on specific substrates and desired products.

Protocol 1: General Procedure for Glyoxylamide Synthesis via Ring-Opening of N-acetylisatin
  • Reactant Preparation : Dissolve N-acetylisatin (1 equivalent) in a suitable aprotic solvent such as acetonitrile (ACN).

  • Addition of Nucleophile : Add the desired amine or amino acid ester hydrochloride (1-1.2 equivalents) to the solution.

  • Base/Additive Addition : If using a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2 equivalents). For challenging reactions, an additive like OxymaPure can be included to improve purity and yield.[7]

  • Reaction Conditions : Heat the reaction mixture to reflux under an inert nitrogen atmosphere.

  • Monitoring and Workup : Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 12 to 48 hours.[3][7] Upon completion, cool the mixture to room temperature. A precipitate may form, which can be collected by filtration.[3]

  • Purification : Purify the crude product via recrystallization or column chromatography to obtain the desired glyoxylamide derivative.

Protocol 2: General Procedure for Bis(indolyl)glyoxylamide Synthesis (One-Pot)
  • Intermediate Formation : In a reaction vessel under an inert atmosphere, dissolve the starting indole (1 equivalent) in a dry solvent. Add oxalyl chloride to generate the indole-3-glyoxalylchloride intermediate in situ.[4]

  • Amine Addition : To the same vessel, add the desired tryptamine derivative (1 equivalent).[4]

  • Reaction Conditions : Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

  • Workup and Purification : Upon completion, perform an appropriate aqueous workup to remove any unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography, to yield the pure bis(indolyl)glyoxylamide.[4]

Protocol 3: General Procedure for the Passerini Three-Component Reaction
  • Reactant Mixture : Combine the carboxylic acid (1 equivalent), the carbonyl compound (aldehyde or ketone, 1 equivalent), and the isocyanide (1 equivalent) in a suitable aprotic solvent (e.g., toluene, dichloromethane).[11][12]

  • Reaction Conditions : Stir the mixture at room temperature. The reaction is often rapid, and high concentrations of reactants are favorable.[12]

  • Monitoring and Workup : Monitor the reaction by TLC. Once the starting materials are consumed, concentrate the reaction mixture in vacuo.

  • Purification : Purify the resulting crude α-acyloxy amide by flash column chromatography or recrystallization.

Protocol 4: General Procedure for the Ugi Four-Component Reaction
  • Reactant Mixture : In a single reaction vessel, mix the amine (1 equivalent), the carbonyl compound (1 equivalent), the carboxylic acid (1 equivalent), and the isocyanide (1 equivalent). A polar solvent such as methanol is commonly used.[14][15]

  • Reaction Conditions : Stir the solution at room temperature. The reaction may proceed for several hours to overnight. For some substrates, a precipitate of the product may form directly from the reaction mixture.[14]

  • Monitoring and Workup : Monitor the reaction by TLC. If a precipitate forms, it can be isolated by filtration and washed with a cold solvent.[14] If the product is soluble, the solvent is removed under reduced pressure.

  • Purification : The crude α-acylamino amide is purified by standard methods such as column chromatography or recrystallization.

References

An In-depth Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxoacetamide derivatives, a class of compounds demonstrating significant potential in drug discovery. This document details their synthesis, biological activities against various targets, and the signaling pathways they modulate. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an amine with an α-ketoacid chloride or a related activated α-ketoacid derivative.

A general synthetic approach involves the coupling of a primary or secondary amine with an oxalyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction conditions can be optimized to improve yield and purity.

For instance, the synthesis of N-aryl-2-oxoacetamides can be accomplished by reacting an appropriately substituted aniline with ethyl 2-chloro-2-oxoacetate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Synthetic Scheme:

Another versatile method for the synthesis of 2-oxoacetamides is the oxidation of the corresponding α-hydroxyacetamides. Various oxidizing agents can be employed for this transformation, such as manganese dioxide or Swern oxidation conditions.

Furthermore, specialized derivatives, such as those incorporating heterocyclic moieties like carbazole, have been synthesized. For example, 2-(carbazol-3-yl)-2-oxoacetamide analogues can be prepared through a multi-step synthesis starting from 9-ethyl-9H-carbazol-3-amine. This amine is first reacted with bromoacetyl bromide to form an intermediate, which is then coupled with various nucleophiles.

Biological Activities and Quantitative Data

This compound derivatives have been shown to exhibit a wide range of biological activities, targeting various enzymes and receptors implicated in disease. The following tables summarize the quantitative data for several key derivatives.

Pancreatic Lipase Inhibitors

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it an attractive target for the treatment of obesity. Certain this compound derivatives have demonstrated potent inhibitory activity against this enzyme.

Compound IDStructureTargetIC50 (µM)
7e 2-(carbazol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamidePancreatic Lipase6.31[1]
7f 2-(carbazol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamidePancreatic Lipase8.72[1]
7p 2-(carbazol-3-yl)-N-(3,4-dichlorophenyl)-2-oxoacetamidePancreatic Lipase9.58[1]
Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 is an enzyme that plays a crucial role in inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Acetamide derivatives, a class closely related to 2-oxoacetamides, have been extensively studied as COX-2 inhibitors.

Quantitative data for specific this compound derivatives as COX-2 inhibitors is an active area of research. The data below is for closely related acetamide derivatives to illustrate the potential of this scaffold.

Compound ClassGeneral StructureTargetActivity
N-phenylacetamide derivativesAryl-NH-CO-CH3COX-2Potent and selective inhibition
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors

Hypoxia-inducible factor-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels and is a key target in cancer therapy.

Specific IC50 values for this compound derivatives targeting HIF-1α are currently under extensive investigation. The following data highlights the potential of related structures.

Compound IDStructureTarget Cell LineIC50 (µM)
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Cancer)52[2]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Cancer)80[2]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[2]
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

N-acylethanolamine acid amidase is a cysteine hydrolase involved in the degradation of fatty acid ethanolamides, which are endogenous lipid signaling molecules.

Compound IDStructureTargetIC50 (nM)
14q (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamateNAAA7[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound derivatives. The following sections provide methodologies for key assays.

Synthesis of 2-(carbazol-3-yl)-2-oxoacetamide Derivatives

A general procedure for the synthesis of these derivatives is as follows:

  • Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide: To a solution of 9-ethyl-9H-carbazol-3-amine in a suitable solvent such as dichloromethane, add bromoacetyl bromide dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion. The resulting product is isolated and purified.

  • Synthesis of 2-(carbazol-3-yl)-2-oxoacetamide analogues: The intermediate from the previous step is reacted with a variety of nucleophiles (e.g., substituted anilines) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. The reaction is typically stirred at room temperature or heated to facilitate the reaction. The final products are then isolated and purified by chromatography.

Pancreatic Lipase Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzymatic activity of pancreatic lipase.

  • Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (p-NPB) as the substrate, Tris-HCl buffer.

  • Procedure: a. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme solution to a buffer solution. c. Add the test compound solution to the wells and incubate for a defined period at 37°C. d. Initiate the reaction by adding the substrate solution (p-NPB) to all wells. e. The hydrolysis of p-NPB to p-nitrophenol results in a yellow color, which is measured spectrophotometrically at 405 nm. f. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

COX-2 Inhibitor Screening Assay

This assay is used to identify and characterize inhibitors of the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid as the substrate, a fluorescent probe, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure: a. In a 96-well plate, add the COX-2 enzyme to the assay buffer. b. Add the test compounds at various concentrations. c. Add a COX cofactor and a fluorescent probe to the wells. d. Initiate the reaction by adding arachidonic acid. e. The enzymatic reaction produces an intermediate that reacts with the probe to generate a fluorescent signal. f. The fluorescence is measured kinetically using a plate reader (Ex/Em = 535/587 nm).[4][5] g. The inhibitory activity is determined by the reduction in the rate of fluorescence increase.

HIF-1α Inhibitor Assay

This assay is designed to screen for inhibitors of HIF-1α activity, often using a cell-based reporter system.

  • Cell Line: A stable cell line expressing a reporter gene (e.g., alkaline phosphatase or luciferase) under the control of a HIF-1-responsive promoter.

  • Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere. b. Treat the cells with the test compounds at various concentrations. c. Induce hypoxia by placing the cells in a hypoxic chamber or by using a hypoxia-mimicking agent. d. After incubation, lyse the cells and measure the reporter gene activity. e. A decrease in reporter activity in the presence of the test compound indicates inhibition of the HIF-1 pathway.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is essential for elucidating their mechanism of action and for rational drug design.

Prostaglandin Synthesis Pathway (COX-2 Inhibition)

This compound derivatives with COX-2 inhibitory activity interfere with the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins PG Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Inhibition HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome_N Proteasome VHL->Proteasome_N Ubiquitination Degradation Degradation Proteasome_N->Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Inhibitor This compound Derivative Inhibitor->HIF1a_H Inhibition

References

The 2-Oxoacetamide Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxoacetamide moiety, a key pharmacophore, has garnered significant attention in medicinal chemistry for its versatile role in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its chemical and biological properties, synthesis, and applications in drug discovery, with a focus on its utility as an enzyme inhibitor.

Physicochemical Properties and Advantages

The this compound core, characterized by an amide group adjacent to a ketone, possesses a unique electronic and conformational profile. This structure confers several advantages over other dicarbonyl compounds, such as α-ketoacids and α-ketoesters. Notably, 2-oxoacetamides exhibit improved membrane permeability compared to the more polar α-ketoacids and enhanced stability against plasma esterases relative to α-ketoesters. Furthermore, they are generally more resistant to proteolytic cleavage, contributing to better pharmacokinetic profiles.

The reactivity of the this compound core can be tuned. The electrophilic nature of the ketone allows for covalent interactions with nucleophilic residues in enzyme active sites, such as the thiol group of cysteine or the hydroxyl group of serine. This interaction can be reversible, which may offer a safer profile compared to irreversible covalent inhibitors.

Synthesis of this compound Derivatives

A general and robust method for the synthesis of this compound derivatives involves the oxidation of α-hydroxyamides. Other common strategies include the C(2)-oxidation of amide starting compounds and amidation approaches that form the C(1)–N bond.

Experimental Protocol: Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetamide Derivatives

This protocol describes a common method for synthesizing a class of this compound-containing compounds that have shown inhibitory activity against enzymes like Mycobacterium tuberculosis InhA.

Step 1: Synthesis of 2-Chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide Intermediate

  • To a solution of 3-amino-2-arylquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent such as absolute ethanol, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide intermediate.

Step 2: Synthesis of the Final this compound Derivatives

  • The subsequent steps to generate the final this compound derivatives can vary, often involving nucleophilic substitution of the chloride. For the synthesis of many bioactive compounds, further reactions are carried out. For instance, to obtain N-substituted acetamides, the chloroacetamide intermediate is reacted with various amines.

A generalized workflow for the synthesis of this compound derivatives is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product start1 Amine step1 Amide Coupling start1->step1 start2 α-Keto Acid start2->step1 step2 Oxidation of α-Hydroxyamide step1->step2 step3 Purification step2->step3 product This compound Derivative step3->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Applications and Mechanism of Action

The this compound core is a prominent feature in a variety of enzyme inhibitors, targeting proteases, kinases, and other enzymes.

Protease Inhibition

A significant application of the this compound scaffold is in the development of protease inhibitors. The α-keto group acts as a "warhead" that is attacked by a nucleophilic residue (typically cysteine or serine) in the protease's active site, forming a reversible covalent thiohemiketal or hemiketal adduct. This mechanism is effective against a range of viral and human proteases.

Signaling Pathway of a this compound-based Cysteine Protease Inhibitor

G inhibitor This compound Inhibitor complex Reversible Covalent Thiohemiketal Adduct inhibitor->complex Binds to active site enzyme Cysteine Protease (e.g., SARS-CoV-2 3CLpro) enzyme->complex Nucleophilic attack by Cys residue inhibition Enzyme Inhibition complex->inhibition downstream Blocked Downstream Signaling/Viral Replication inhibition->downstream

Caption: Mechanism of action for a this compound-based cysteine protease inhibitor.

Inhibition of Other Enzymes

Beyond proteases, this compound derivatives have shown potent inhibitory activity against other important enzyme targets.

  • Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for antitubercular drugs. 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been identified as effective InhA inhibitors.

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated potent α-glucosidase inhibitory activity.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of representative this compound derivatives against various enzyme targets.

Table 1: Inhibitory Activity of 2-(4-oxoquinazolin-3(4H)-yl)acetamide Derivatives against M. tuberculosis InhA

CompoundR GroupIC50 (µM)
1a Phenyl1.25
1b 4-Chlorophenyl0.85
1c 4-Methoxyphenyl1.50
1d 2,4-Dichlorophenyl0.65

Table 2: Inhibitory Activity of Quinazolinone-1,2,3-triazole-acetamide Conjugates against α-Glucosidase

CompoundAr GroupIC50 (µM)
2a Phenyl25.4
2b 4-Nitrophenyl15.2
2c 4-Chlorophenyl18.9
2d 4-Methylphenyl22.1

Table 3: Inhibitory Activity of α-Ketoamide Derivatives against Enterovirus 71 3C Protease

CompoundP1' GroupP2 GroupIC50 (µM)
3a MethylBenzyl5.62
3b EthylBenzyl4.88
3c Methyl4-Fluorobenzyl1.32
3d Ethyl4-Fluorobenzyl1.88

Experimental Protocols for Biological Assays

InhA Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against Mycobacterium tuberculosis InhA enzyme.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH, and InhA enzyme.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, DD-CoA.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for InhA Inhibition Assay

G prep Prepare Reaction Mixture (Buffer, NADH, InhA) add_comp Add Test Compounds and Controls prep->add_comp pre_inc Pre-incubate (15 min, RT) add_comp->pre_inc add_sub Add Substrate (DD-CoA) to Initiate Reaction pre_inc->add_sub measure Monitor Absorbance at 340 nm add_sub->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Workflow for the in vitro InhA enzyme inhibition assay.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of test compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate containing phosphate buffer.

  • Add the α-glucosidase enzyme solution to each well and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the reaction mixture at 37 °C for 20 minutes.

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the InhA assay.

Conclusion

The this compound core represents a privileged and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and its ability to engage in reversible covalent interactions with enzyme targets make it an attractive starting point for the design of novel therapeutics. The continued exploration of structure-activity relationships and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved this compound-based drugs for a wide range of diseases.

biological significance of the oxoacetamide moiety

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Significance of the Oxoacetamide Moiety

Introduction

The oxoacetamide moiety, a key structural motif in medicinal chemistry, consists of an amide linked to an α-keto group. This functional group arrangement imparts a unique combination of electronic and steric properties, enabling it to act as a versatile pharmacophore. Its ability to form multiple hydrogen bonds, engage in dipole-dipole interactions, and act as a bioisosteric replacement for other functional groups has made it a privileged scaffold in the design of a wide array of biologically active compounds. This guide explores the core , focusing on its role in enzyme inhibition, receptor modulation, and its application in modern drug discovery for researchers, scientists, and drug development professionals.

Mechanism of Action and Biological Targets

The biological activity of oxoacetamide-containing compounds is primarily driven by their ability to interact with specific biological targets, most notably enzymes and receptors. The electrophilic nature of the α-keto carbon and the hydrogen bonding capacity of the amide group are crucial for these interactions.

Enzyme Inhibition

The oxoacetamide framework is a prominent feature in numerous enzyme inhibitors targeting a range of diseases. Molecules with this core structure are reported to exhibit a wide spectrum of biological activities.[1]

  • Cholinesterases and Monoamine Oxidases: Acetamide derivatives have been identified as potent modulators of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[2] For instance, the compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide was reported as a potent and selective MAO-A inhibitor with an IC50 value of 0.028 μM.[2]

  • Heme Oxygenase-1 (HO-1): In cancer therapy, overexpression of HO-1 is linked to poor prognosis and chemoresistance.[3] Novel acetamide-based inhibitors have been developed to target this enzyme. Compounds featuring an amide linker and an imidazole moiety have shown significant inhibitory potency against HO-1, with some derivatives exhibiting IC50 values in the low micromolar range.[3]

  • α-Glucosidase: Acetamide derivatives have also demonstrated inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential application in managing diabetes.[4]

Receptor Antagonism

Beyond enzyme inhibition, the oxoacetamide scaffold is crucial for designing receptor antagonists for inflammatory diseases.

  • P2Y14 Receptor (P2Y14R): The P2Y14 receptor is involved in numerous human inflammatory diseases.[5] A series of N-substituted-acetamide derivatives were developed as potent P2Y14R antagonists. The most potent of these, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), displayed an exceptionally low IC50 of 0.6 nM.[5] This compound demonstrated satisfactory inhibitory activity in a model of acute gouty arthritis by decreasing inflammatory factor release and cell pyroptosis through the NLRP3/GSDMD signaling pathway.[5]

Quantitative Data on Bioactivity

The potency of various oxoacetamide and related acetamide derivatives has been quantified through in vitro assays. The following table summarizes key inhibitory concentration (IC50) data for representative compounds against their respective targets.

Compound Class/NameTargetIC50 ValueBiological ApplicationReference
Flavonoid Acetamide DerivativesDPPH Radical Scavenging33.83 - 67.10 µMAntioxidant Activity[6]
N-[5-(acetyloxy)-2-(4-chlorophenyl)...]acetamideMAO-A0.028 µMNeurodegenerative Diseases[2]
Acetamide-based HO-1 Inhibitor (7i)Heme Oxygenase-1 (HO-1)0.9 µMAnticancer[3]
Acetamide-based HO-1 Inhibitor (7l)Heme Oxygenase-1 (HO-1)1.2 µMAnticancer[3]
Acetamide-based HO-1 Inhibitor (7p)Heme Oxygenase-1 (HO-1)8.0 µMAnticancer[3]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b)Melanoma, Pancreatic Cancer, CML cell linesHigh in vitro potencyAnticancer[7]
N-(1H-benzo[d]imidazol-6-yl)...acetamide (I-17)P2Y14 Receptor0.0006 µM (0.6 nM)Anti-inflammatory (Gout)[5]

Signaling Pathway Modulation

Oxoacetamide derivatives can exert their effects by modulating key cellular signaling pathways. As demonstrated by the P2Y14R antagonist I-17 , these compounds can intervene in inflammatory processes.

G cluster_pathway NLRP3 Inflammasome Pathway Modulation MSU MSU Crystals P2Y14R P2Y14R MSU->P2Y14R activates NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD IL1B Pro-IL-1β → IL-1β Casp1->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis Inflammation Inflammation IL1B->Inflammation Pyroptosis->Inflammation Inhibitor Oxoacetamide Antagonist (e.g., Compound I-17) Inhibitor->P2Y14R inhibits

Caption: Modulation of the NLRP3/GSDMD signaling pathway by an oxoacetamide-based P2Y14R antagonist.[5]

Experimental Protocols

The discovery and validation of bioactive oxoacetamide compounds rely on standardized synthesis and bioassay protocols.

General Synthesis of an N-Aryl Acetamide Derivative

This protocol outlines a common method for synthesizing acetamide derivatives, which can be adapted for oxoacetamide synthesis with appropriate starting materials.

  • Step 1: Intermediate Preparation: An appropriate aromatic amine is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the N-aryl-2-chloroacetamide intermediate.

  • Step 2: Nucleophilic Substitution: The chloroacetamide intermediate is then reacted with a nucleophile (e.g., a substituted phenol or amine) in a solvent like acetonitrile with a base such as potassium carbonate (K2CO3).[4]

  • Step 3: Reaction Monitoring and Work-up: The reaction is stirred, often at an elevated temperature, and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

  • Step 4: Purification: The crude product is purified using column chromatography on silica gel to yield the final acetamide derivative.[6] The structure is then confirmed by spectral techniques such as NMR, IR, and mass spectrometry.[4]

In Vitro Enzyme Inhibition Assay (General Workflow)

This workflow describes a typical procedure for determining the IC50 value of an inhibitor.

G cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Reagents: - Enzyme Solution - Buffer (e.g., Phosphate) - Inhibitor Stock (in DMSO) - Substrate Solution mix Reaction Mixture Prep: Add Buffer, Enzyme, and Inhibitor (or DMSO control) to microplate wells prep->mix preincubate Pre-incubation (e.g., 15 min at 37°C) mix->preincubate initiate Initiate Reaction: Add Substrate to all wells preincubate->initiate incubate Incubate (Specific time and temp) initiate->incubate measure Measure Activity: Read absorbance/fluorescence at specific wavelength incubate->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value measure->analyze

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor in vitro.[4]

Protocol Details:

  • Preparation: A reaction mixture is prepared in a 96-well plate, typically containing a phosphate buffer (pH 6.8), the target enzyme, and varying concentrations of the test compound (inhibitor) dissolved in DMSO.[4] A control group contains DMSO without the inhibitor.

  • Pre-incubation: The plate is pre-incubated for a set time (e.g., 15 minutes) at a physiological temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: The enzymatic reaction is started by adding a specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).[4]

  • Measurement: After a further incubation period, the absorbance of the product is measured using a microplate reader at a specific wavelength (e.g., 400 nm).[4]

  • Calculation: The percentage of enzyme inhibition is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[4]

Conclusion

The oxoacetamide moiety is a cornerstone of modern medicinal chemistry, serving as a highly effective pharmacophore for designing potent and selective enzyme inhibitors and receptor modulators. Its utility spans a wide range of therapeutic areas, including neurodegenerative disorders, cancer, and inflammatory diseases. The ability to readily synthesize derivatives and establish clear structure-activity relationships ensures that the oxoacetamide scaffold will remain a high-priority framework for the development of novel therapeutics. Future research will likely focus on leveraging this moiety to tackle increasingly complex biological targets and to design next-generation drugs with improved efficacy and pharmacokinetic profiles.

References

The Emerging Therapeutic Potential of 2-Oxoacetamides: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoacetamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of recent research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, including oncology, metabolic disorders, and infectious diseases.

Core Findings and Quantitative Data

Research has identified potent this compound derivatives against several key biological targets. The following tables summarize the quantitative data for lead compounds in three distinct therapeutic areas.

Pancreatic Lipase Inhibitors for Obesity

A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues have been identified as potent inhibitors of pancreatic lipase (PL), a key enzyme in the digestion and absorption of dietary fats.[1]

Compound IDStructurePancreatic Lipase IC₅₀ (µM)
7e N-(4-chlorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide6.31
7f N-(4-fluorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide8.72
7p N-(3,4-dichlorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide9.58
B3GAT3 Inhibitors for Hepatocellular Carcinoma

Novel this compound derivatives have been developed as inhibitors of Beta-1,3-glucuronosyltransferase 3 (B3GAT3), a protein overexpressed in hepatocellular carcinoma (HCC).[2][3]

Compound IDTargetK_d (µM)MHCC-97H IC₅₀ (µM)HCCLM3 IC₅₀ (µM)
TMLB-C16 B3GAT33.9626.53 ± 0.186.22 ± 0.23
Anti-HIV-1 Agents

Researchers have designed and synthesized 2-(pyridin-3-yloxy)acetamide derivatives that exhibit inhibitory activity against the HIV-1 reverse transcriptase.[4]

Compound IDHIV-1 StrainEC₅₀ (µM)
Ia IIIB41.52
Ih IIIB>23.55
Ij IIIB8.18

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the highlighted this compound derivatives are crucial for reproducibility and further development.

Synthesis of 2-(Carbazol-3-yl)-2-oxoacetamide Analogues (General Procedure)

This protocol describes the synthesis of 2-(carbazol-3-yl)-2-oxoacetamide analogues, exemplified by the preparation of compounds 7e, 7f, and 7p.[5][6][7][8]

  • Step 1: Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. To a solution of 9-ethyl-9H-carbazol-3-amine in a suitable solvent such as dichloromethane, an equimolar amount of bromoacetyl bromide is added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate.

  • Step 2: Synthesis of the final 2-(carbazol-3-yl)-2-oxoacetamide analogues. The intermediate from Step 1 is reacted with the corresponding substituted aniline in the presence of a base, such as potassium carbonate, and a catalytic amount of potassium iodide in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified, typically by column chromatography on silica gel.

Pancreatic Lipase Inhibition Assay

The inhibitory activity of the synthesized compounds against porcine pancreatic lipase is determined using a colorimetric assay with p-nitrophenyl butyrate (p-NPB) as the substrate.[9]

  • Preparation of Solutions: A solution of porcine pancreatic lipase is prepared in a buffer containing 10 mM MOPS and 1 mM EDTA (pH 6.8). The substrate solution consists of 10 mM p-NPB in dimethylformamide. The test compounds are dissolved in a suitable solvent.

  • Assay Procedure: An enzyme buffer is mixed with the test compound solution or a positive control (e.g., Orlistat) and incubated for 15 minutes at 37°C. The substrate solution is then added, and the mixture is incubated for a further 20 minutes at 37°C.

  • Measurement: The hydrolysis of p-NPB to p-nitrophenol is measured by monitoring the increase in absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of lipase inhibition is calculated using the formula: Inhibition (%) = [1 - (B - b) / (A - a)] * 100, where A is the absorbance of the enzyme and substrate, a is the absorbance of the substrate blank, B is the absorbance of the enzyme, substrate, and inhibitor, and b is the absorbance of the inhibitor and substrate blank.

Anti-HIV-1 Activity Assay in MT-4 Cells

The anti-HIV-1 activity of the 2-(pyridin-3-yloxy)acetamide derivatives is evaluated in MT-4 cells.[4]

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Infection and Treatment: MT-4 cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection of 0.01. The infected cells are then incubated with various concentrations of the test compounds.

  • MTT Assay: After a defined incubation period (e.g., 5 days), the viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathic effects by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their therapeutic effects is essential for rational drug design and development.

Inhibition of Pancreatic Lipase in Obesity

Pancreatic lipase is a critical enzyme for the digestion of dietary triglycerides. By inhibiting this enzyme, 2-(carbazol-3-yl)-2-oxoacetamide derivatives can reduce the absorption of fats from the intestine, thereby contributing to weight management in obesity. The mechanism is a direct competitive inhibition of the enzyme's active site.[1]

Pancreatic_Lipase_Inhibition Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Substrate Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Hydrolysis Absorption Absorption Fatty Acids & Monoglycerides->Absorption This compound Inhibitor This compound Inhibitor This compound Inhibitor->Pancreatic Lipase Inhibition

Caption: Inhibition of Pancreatic Lipase by this compound Derivatives.

Targeting B3GAT3 in Hepatocellular Carcinoma

Beta-1,3-glucuronosyltransferase 3 (B3GAT3) is implicated in the progression of hepatocellular carcinoma. Knockdown of B3GAT3 has been shown to inhibit proliferation and metastasis and reverse the epithelial-mesenchymal transition (EMT) process.[10][11] The this compound inhibitors of B3GAT3 likely interfere with these processes, leading to their anti-cancer effects.[2][3]

B3GAT3_Signaling cluster_0 B3GAT3 Signaling Cascade B3GAT3 B3GAT3 Proliferation Proliferation B3GAT3->Proliferation Metastasis Metastasis B3GAT3->Metastasis EMT Epithelial-Mesenchymal Transition B3GAT3->EMT This compound Inhibitor This compound Inhibitor This compound Inhibitor->B3GAT3

Caption: Inhibition of B3GAT3-mediated signaling in HCC.

Inhibition of HIV-1 Reverse Transcriptase

The 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[12][13][14]

HIV_RT_Inhibition cluster_1 HIV-1 Replication Cycle Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound NNRTI This compound NNRTI This compound NNRTI->Reverse Transcriptase Allosteric Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities and the potential for chemical modification make this class of compounds an exciting area for future research in drug discovery. Further optimization of the lead compounds presented in this review could lead to the development of clinical candidates for the treatment of obesity, cancer, and HIV.

References

Methodological & Application

Synthesis of 2-Oxoacetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-oxoacetamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The following application notes summarize key synthetic methodologies and provide step-by-step experimental procedures.

Introduction

2-Oxoacetamides, also known as α-ketoamides, are crucial structural motifs found in a variety of natural products and synthetic compounds exhibiting a broad range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties. Their synthesis is a key step in the development of novel therapeutics. This document outlines two robust and versatile methods for the preparation of this compound derivatives: a one-pot amidation of α-keto acids using ynamide coupling reagents and the ring-opening of N-acylisatins.

Method 1: One-Pot Amidation of α-Keto Acids via Ynamide Coupling

This method provides a highly efficient and practical one-pot synthesis of diverse 2-oxoacetamides from readily available α-keto acids and amines. The use of ynamides as coupling reagents allows for extremely mild reaction conditions and tolerates a wide range of functional groups.[1][2][3] This approach avoids the need for harsh oxidants or transition-metal catalysts.[1]

Data Presentation

The following table summarizes the yields for the synthesis of various this compound derivatives using the ynamide coupling method, demonstrating its broad substrate scope with aromatic, aliphatic, and heterocyclic amines.[1][2][3]

Entryα-Keto AcidAmineYnamide Coupling ReagentSolventYield (%)
1Phenylglyoxylic acidAnilineN,N-diethyl-1-phenyl-1-propynamineDichloromethane98
2Phenylglyoxylic acid4-MethoxyanilineN,N-diethyl-1-phenyl-1-propynamineDichloromethane95
3Phenylglyoxylic acid4-FluoroanilineN,N-diethyl-1-phenyl-1-propynamineDichloromethane92
4Phenylglyoxylic acidBenzylamineN,N-diethyl-1-phenyl-1-propynamineDichloromethane89
5Phenylglyoxylic acidMorpholineN,N-diethyl-1-phenyl-1-propynamineDichloromethane96
6Pyruvic acidAnilineN,N-diethyl-1-phenyl-1-propynamineDichloromethane85
7Pyruvic acidBenzylamineN,N-diethyl-1-phenyl-1-propynamineDichloromethane82
82-Oxobutanoic acid4-ChloroanilineN,N-diethyl-1-phenyl-1-propynamineDichloromethane90
Experimental Protocol: General Procedure for Ynamide Coupling
  • To a solution of the α-keto acid (1.0 mmol) in dichloromethane (5 mL), add the ynamide coupling reagent (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Synthesis Workflow

Synthesis_Workflow_Ynamide cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification KetoAcid α-Keto Acid Reaction One-Pot Reaction DCM, Room Temp. KetoAcid->Reaction Amine Amine Amine->Reaction Ynamide Ynamide Ynamide->Reaction Concentration Concentration Reaction->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Derivative Chromatography->Product

Caption: One-pot synthesis of 2-oxoacetamides via ynamide coupling.

Method 2: Ring-Opening of N-Acylisatins

The synthesis of 2-oxoacetamides can also be achieved through the nucleophilic ring-opening of N-acylisatins with various amines.[4][5][6] The carbonyl group at the C2 position of the N-acylisatin is susceptible to nucleophilic attack, leading to the formation of the corresponding this compound derivative.[4][5] This method can be performed under conventional heating or accelerated using microwave irradiation, which often results in shorter reaction times and higher yields.[4]

Data Presentation

The following table compares the yields of this compound derivatives synthesized via conventional and microwave-assisted ring-opening of N-acetylisatin.

EntryAmineMethodReaction TimeYield (%)
1PiperidineConventional12 h72
2PiperidineMicrowave5 min95
3MorpholineConventional12 h68
4MorpholineMicrowave5 min92
5PyrrolidineConventional12 h70
6PyrrolidineMicrowave5 min94
71,2-Diaminoethane (2:1)Conventional12 h65
81,2-Diaminoethane (2:1)Microwave5 min88
Experimental Protocols

Protocol 2A: Conventional Method

  • To a solution of N-acylisatin (10 mmol) in acetonitrile (20 mL), add the amine (10 mmol for monoamines, 5 mmol for diamines).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane (1:2) to yield the pure this compound derivative. For diamine products, filter the precipitate, wash with cold acetonitrile, and dry under vacuum.[4]

Protocol 2B: Microwave-Assisted Method

  • In a microwave reaction vessel, mix N-acylisatin (1 mmol) with the appropriate amine (1 mmol for monoamines, 0.5 mmol for diamines) in acetonitrile (2-5 mL).

  • Purge the vessel with nitrogen gas for 2 minutes.

  • Heat the reaction mixture in a multimode microwave reactor to 80°C for 3 minutes and hold at this temperature for an additional 2 minutes at 200 W.[4]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the product by recrystallization as described in the conventional method.

Synthesis Workflow

Synthesis_Workflow_Isatin cluster_reactants Reactants cluster_methods Reaction Methods cluster_purification Workup & Purification Isatin N-Acylisatin Conventional Conventional Acetonitrile, RT, 12h Isatin->Conventional Microwave Microwave Acetonitrile, 80°C, 5 min Isatin->Microwave Amine Amine Amine->Conventional Amine->Microwave Concentration Solvent Removal Conventional->Concentration Microwave->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product This compound Derivative Recrystallization->Product

Caption: Synthesis of 2-oxoacetamides via ring-opening of N-acylisatins.

References

Application Notes and Protocols for N-Acylation with 2-Oxoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. While traditional acylating agents such as acyl chlorides and anhydrides are widely used, there is continuous interest in developing novel methods with improved selectivity and milder reaction conditions. This document provides detailed application notes and protocols related to the use of 2-oxoacetamide derivatives in N-acylation reactions, focusing on the synthesis of N-substituted α-ketoamides. These compounds are significant building blocks in medicinal chemistry, known for their presence in various bioactive molecules.

Methods for the Synthesis of N-Substituted 2-Oxoacetamides

The primary approach for forming N-acyl derivatives involving a this compound structure is through the reaction of an amine with a suitable α-keto acid or its derivative. This process results in the formation of an N-substituted this compound, effectively achieving N-acylation of the starting amine with the 2-oxoacetyl moiety.

One-Pot Synthesis from α-Keto Acids and Amines using Ynamides

A highly efficient, one-pot method for the synthesis of α-ketoamides involves the use of ynamides as coupling reagents to facilitate the reaction between α-keto acids and amines.[1][2] This approach is distinguished by its exceptionally mild reaction conditions and broad substrate scope.[2]

Key Features:

  • Mild Conditions: The reaction proceeds at room temperature, avoiding the need for harsh reagents or high temperatures.

  • High Yields: A wide range of α-ketoamides can be synthesized in excellent yields.[1][2]

  • Broad Substrate Scope: The method is compatible with various aromatic, aliphatic, and heterocyclic amines.[2]

  • Practicality: The operational simplicity and avoidance of toxic reagents make this method suitable for both laboratory and potential large-scale synthesis.[2]

Electrochemical Synthesis from α-Keto Acids and Amines

An alternative green chemistry approach involves the electrochemical synthesis of α-ketoamides from α-keto acids and amines.[3] This method is notable for its selectivity and the absence of external metal catalysts or oxidants.[3]

Key Features:

  • Selectivity: The reaction conditions can be tuned to selectively produce either amides or α-ketoamides.[3]

  • Sustainability: This electrochemical protocol is environmentally friendly, avoiding the use of hazardous reagents.[3]

  • Broad Applicability: The method demonstrates good functional group tolerance and is applicable to the late-stage derivatization of complex molecules.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-substituted 2-oxoacetamides.

Amine Substrateα-Keto Acid SubstrateCoupling Reagent/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePhenylglyoxylic acidYnamideDichloromethaneRoom Temp.1295[2]
BenzylaminePhenylglyoxylic acidYnamideDichloromethaneRoom Temp.1292[2]
MorpholinePhenylglyoxylic acidYnamideDichloromethaneRoom Temp.1288[2]
4-FluoroanilinePhenylglyoxylic acidYnamideDichloromethaneRoom Temp.1296[2]
AnilinePhenylglyoxylic acidElectrochemicalAcetonitrile/WaterRoom Temp.885[3]
BenzylaminePhenylglyoxylic acidElectrochemicalAcetonitrile/WaterRoom Temp.882[3]

Experimental Protocols

General Protocol for One-Pot Synthesis of N-Substituted 2-Oxoacetamides using Ynamides

This protocol is based on the method described by Ma et al. (2022).[2]

Materials:

  • α-Keto acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Ynamide (1.1 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the α-keto acid (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Stir the mixture at room temperature until the α-keto acid is fully dissolved.

  • Add the ynamide (1.1 mmol) to the solution and stir for 10 minutes.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.

  • Characterize the purified product by appropriate analytical techniques (NMR, IR, MS).

General Protocol for Electrochemical Synthesis of N-Substituted 2-Oxoacetamides

This protocol is based on the method described by Wang et al. (2024).[3]

Materials:

  • α-Keto acid (0.5 mmol)

  • Amine (0.6 mmol)

  • Acetonitrile (6 mL)

  • Water (2 mL)

  • Undivided electrochemical cell

  • Graphite felt anode

  • Platinum plate cathode

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.

  • To the cell, add the α-keto acid (0.5 mmol), amine (0.6 mmol), acetonitrile (6 mL), and water (2 mL).

  • Stir the mixture at room temperature.

  • Apply a constant current of 10 mA to the cell.

  • Continue the electrolysis for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the electrodes and concentrate the electrolyte under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-substituted this compound.

  • Confirm the structure of the product using spectroscopic methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the synthesis of N-substituted 2-oxoacetamides and a typical experimental workflow.

general_reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product alpha_keto_acid α-Keto Acid (R-CO-COOH) coupling_reagent Coupling Reagent (e.g., Ynamide) or Electrochemical Activation alpha_keto_acid->coupling_reagent Activation amine Amine (R'-NH2) amine->coupling_reagent Nucleophilic Attack n_substituted_oxoacetamide N-Substituted this compound (R-CO-CO-NHR') coupling_reagent->n_substituted_oxoacetamide Amide Bond Formation

Caption: General reaction pathway for the synthesis of N-substituted 2-oxoacetamides.

experimental_workflow start Start dissolve_reactants Dissolve α-Keto Acid and Amine in Solvent start->dissolve_reactants add_reagents Add Coupling Reagent or Initiate Electrolysis dissolve_reactants->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction workup Reaction Workup (e.g., Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of N-substituted 2-oxoacetamides.

References

Application Notes and Protocols: 2-Oxoacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-oxoacetamide as a versatile building block in organic synthesis. It includes key reaction protocols, quantitative data, and visual representations of reaction mechanisms and workflows relevant to drug discovery and development.

Introduction

This compound, also known as glyoxylamide, is a highly reactive and versatile bifunctional molecule. Its structure, containing both an electrophilic keto group and a nucleophilic amide, makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly nitrogen-containing heterocycles and other structures of medicinal interest. This document outlines its utility in several key synthetic transformations.

Key Applications of this compound

This compound and its derivatives are pivotal starting materials in various synthetic routes, including:

  • Multicomponent Reactions: Serving as a key component in Passerini and Ugi reactions for the rapid generation of molecular complexity.

  • Heterocycle Synthesis: Acting as a precursor for the construction of important heterocyclic scaffolds such as imidazoles and oxazoles.

  • Synthesis of Bioactive Molecules: Utilized as a foundational element in the development of enzyme inhibitors, including protease and kinase inhibitors, which are crucial in drug discovery.

Data Presentation

The following tables summarize quantitative data for representative reactions utilizing this compound derivatives as building blocks.

Reaction TypeReactantsProductCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
Passerini Reaction Benzoic acid, Benzaldehyde, 4-Methoxyphenyl isocyanideα-AcyloxycarboxamideSiO₂-H₂SO₄ (mechanochemical)RT0.2595[1]
Synthesis of N-Arylacetamide 2-Mercapto-4,6-disubstituted nicotinonitrile, 2-Chloro-N-arylacetamide2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamideEthanol, TEAReflux381-88[2][3]
Amidoalkylation 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, Toluene2-Chloro-N-(2,2,2-trichloro-1-(p-tolyl)ethyl)acetamideH₂SO₄/P₄O₁₀RT2488[4]
Synthesis of Thienopyridines 2-(4-(2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(aryl)acetamideThienopyridine derivativeEthanol, Sodium ethoxideReflux281-84[2][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its derivatives are provided below.

Protocol 1: Mechanochemically-Assisted Passerini Reaction

This protocol describes the synthesis of an α-acyloxycarboxamide derivative using a Passerini three-component reaction under mechanochemical activation.[1]

Materials:

  • Benzoic acid

  • Benzaldehyde

  • 4-Methoxyphenyl isocyanide

  • Silica gel

  • Stainless steel milling jar (10 mL) with stainless steel balls (2 x 10 mm)

Procedure:

  • To a 10 mL stainless steel milling jar containing two 10 mm stainless steel balls, add benzoic acid (1 mmol), benzaldehyde (1 mmol), 4-methoxyphenyl isocyanide (1 mmol), and 50 mg of silica gel.

  • Mill the mixture at room temperature for 15 minutes at a frequency of 25 Hz.

  • After milling, open the jar and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the silica gel.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxycarboxamide.

Protocol 2: Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide

This protocol details the synthesis of N-arylacetamide derivatives, which are precursors to thienopyridines with potential biological activity.[2][3]

Materials:

  • 2-Mercapto-4,6-disubstituted nicotinonitrile (10 mmol)

  • 2-Chloro-N-arylacetamide (10 mmol)

  • Ethanol (25 mL)

  • Triethylamine (TEA) (0.2 mL)

Procedure:

  • To a solution of 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), add the 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and triethylamine (0.2 mL).

  • Heat the reaction mixture at reflux for 3 hours.

  • After cooling, the solid product precipitates.

  • Filter the solid and recrystallize from an ethanol/DMF mixture to yield the pure 2-((3-cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide.

Protocol 3: Synthesis of 2-Chloro-N-arylacetamides

This protocol describes a general method for the preparation of 2-chloro-N-arylacetamides, which are versatile intermediates.[5]

Materials:

  • Chloroacetic acid (0.03 mol)

  • Thionyl chloride (0.04 mol)

  • Primary aromatic amine (0.033 mol)

  • Dry benzene (25 mL)

  • 10% Sodium hydroxide solution

Procedure:

  • In a flask equipped with a calcium chloride tube, cautiously add thionyl chloride (0.04 mol) to chloroacetic acid (0.03 mol).

  • Stir and heat the mixture at 70-75 °C for 30 minutes.

  • Evaporate the excess thionyl chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dry benzene (25 mL) followed by the dropwise addition of the primary aromatic amine (0.033 mol) with shaking.

  • Reflux the mixture for 30 minutes.

  • After cooling, wash the mixture with cold water.

  • Make the solution alkaline with 10% sodium hydroxide.

  • Filter the resulting precipitate, wash with water, and recrystallize from a methanol-water mixture to obtain the desired 2-chloro-N-arylacetamide.

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows where this compound is a central component.

Passerini_Reaction_Mechanism aldehyde Aldehyde/Ketone (R1COR2) activated_carbonyl Activated Carbonyl (Protonated) aldehyde->activated_carbonyl Protonation by acid acid Carboxylic Acid (R3COOH) acid->activated_carbonyl isocyanide Isocyanide (R4NC) nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium Nucleophilic attack activated_carbonyl->nitrilium adduct α-Adduct nitrilium->adduct Addition of carboxylate product α-Acyloxy Amide adduct->product Mumm Rearrangement

Caption: Mechanism of the Passerini Reaction.

Ugi_Reaction_Mechanism aldehyde Aldehyde/Ketone imine Imine Formation aldehyde->imine amine Amine amine->imine acid Carboxylic Acid iminium Iminium Ion acid->iminium isocyanide Isocyanide nitrilium Nitrilium Ion isocyanide->nitrilium Nucleophilic attack imine->iminium Protonation iminium->nitrilium adduct Intermediate Adduct nitrilium->adduct Addition of carboxylate product Bis-amide adduct->product Mumm Rearrangement

Caption: Mechanism of the Ugi Reaction.

Drug_Discovery_Workflow start Target Identification & Validation design Lead Discovery: - High-Throughput Screening - Fragment-Based Design - In-silico Screening start->design synthesis Synthesis of Derivatives (using this compound) design->synthesis Hit Identification optimization Lead Optimization: - SAR Studies - ADMET Profiling synthesis->optimization Compound Library optimization->synthesis Iterative Design preclinical Preclinical Development optimization->preclinical Candidate Selection clinical Clinical Trials preclinical->clinical

Caption: Role of this compound in a Drug Discovery Workflow.

References

Application of Glyoxylamides in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of glyoxylamides in medicinal chemistry, focusing on their synthesis, and diverse biological activities. Detailed experimental protocols for the synthesis and biological evaluation of glyoxylamide-based compounds are provided, along with a summary of their quantitative biological data.

Introduction to Glyoxylamides

Glyoxylamides, characterized by an α-ketoamide functional group, have emerged as a privileged scaffold in medicinal chemistry. This versatile structural motif is readily synthesized and can be derivatized to interact with a wide range of biological targets. In particular, indol-3-ylglyoxylamides have garnered significant attention due to their potent and varied pharmacological activities, including anticancer, antibacterial, and antileishmanial properties. The synthetic accessibility of the glyoxylamide core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Synthetic Protocols for Glyoxylamide Derivatives

The synthesis of glyoxylamides can be achieved through several efficient methods. A common and straightforward approach involves the reaction of an appropriate heterocyclic or aromatic compound with oxalyl chloride to form a reactive glyoxylyl chloride intermediate, which is then coupled with a desired amine.

General One-Pot Synthesis of Bis(indolyl)glyoxylamides

This protocol describes a sequential one-pot synthesis of bis(indolyl)glyoxylamides.[1]

Experimental Workflow:

G Indole Indole Derivative Intermediate Indole-3-glyoxylylchloride (in situ) Indole->Intermediate Reaction OxalylChloride Oxalyl Chloride in Anhydrous Solvent OxalylChloride->Intermediate Product Bis(indolyl)glyoxylamide Intermediate->Product Reaction Tryptamine Tryptamine Derivative Tryptamine->Product

Figure 1: General workflow for the one-pot synthesis of bis(indolyl)glyoxylamides.

Materials:

  • Substituted or unsubstituted indole

  • Oxalyl chloride

  • Tryptamine

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the indole derivative (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the indole-3-glyoxylylchloride intermediate occurs in situ.

  • In a separate flask, dissolve tryptamine (1.0 equivalent) in anhydrous diethyl ether.

  • Slowly add the tryptamine solution to the reaction mixture containing the in situ generated indole-3-glyoxylylchloride at room temperature.

  • Stir the reaction mixture for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate (the bis(indolyl)glyoxylamide product) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Biological Activities and Assay Protocols

Glyoxylamide derivatives have demonstrated a broad spectrum of biological activities. The following sections detail the protocols for evaluating their anticancer, antibacterial, and tubulin polymerization inhibitory effects.

Anticancer Activity

Indol-3-ylglyoxylamides have shown significant cytotoxic effects against various cancer cell lines.[2][3] Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway:

G Glyoxylamide Indol-3-ylglyoxylamide Tubulin Tubulin Dimers Glyoxylamide->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2: Mechanism of anticancer action for some indol-3-ylglyoxylamides.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the glyoxylamide compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Anticancer Activity of Glyoxylamides

Compound IDCancer Cell LineIC₅₀ (µM)Reference
10f HeLa22.34[5]
PC-324.05[5]
MDA-MB-23121.13[5]
BxPC-329.94[5]
Compound 20 DU1450.093[2]
Compound 24 Various4.37 - 10.36[2]
Antibacterial Activity

Bis(indolyl)glyoxylamides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1]

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][7][8][9]

Experimental Protocol:

  • Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., Escherichia coli, Pseudomonas putida, Bacillus subtilis, Staphylococcus aureus) in a suitable broth.

  • Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread the standardized bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a specific volume (e.g., 100 µL) of the glyoxylamide compound solution (at a known concentration, typically dissolved in DMSO) into each well. Include a negative control (DMSO) and a positive control (a standard antibiotic like chloramphenicol).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Quantitative Data: Antibacterial Activity of Bis(indolyl)glyoxylamides

Compound IDBacterial StrainMIC (µg/mL)Reference
10d E. coli12.5[1]
P. putida12.5[1]
B. subtilis25[1]
S. aureus25[1]
10g E. coli12.5[1]
10i E. coli12.5[1]
P. putida12.5[1]
Tubulin Polymerization Inhibition

The anticancer activity of many indol-3-ylglyoxylamides is attributed to their ability to inhibit the polymerization of tubulin into microtubules.[2] This can be assessed using an in vitro fluorescence-based assay.

This assay monitors the polymerization of tubulin by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[10][11][12][13]

Experimental Protocol:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter dye (e.g., DAPI). Keep all solutions on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test glyoxylamide compounds at various concentrations. Include a negative control (vehicle, e.g., DMSO) and positive controls for inhibition (e.g., colchicine) and stabilization (e.g., paclitaxel).

  • Initiation of Polymerization: Add the cold tubulin solution to each well.

  • Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate of polymerization (the slope of the linear phase) and the final extent of polymerization (the plateau) to the negative control.

Conclusion

Glyoxylamides, and particularly their indole-based derivatives, represent a highly promising class of compounds in medicinal chemistry. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent biological activities against a range of diseases, including cancer and bacterial infections, make them attractive candidates for further drug development. The detailed protocols and data presented in this document provide a valuable resource for researchers interested in exploring the therapeutic potential of this important chemical scaffold.

References

Application Notes and Protocols: 2-Oxoacetamide in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2-oxoacetamide functional group in peptide synthesis and modification. This versatile moiety serves as a valuable tool for creating peptides with unique properties and for engaging in specific bioconjugation reactions. The protocols outlined below are based on established principles of peptide chemistry and bioconjugation.

Introduction to this compound in Peptide Chemistry

The this compound group, also known as an α-ketoamide, is a reactive functional group that can be strategically incorporated into peptides to impart specific functionalities. Its electrophilic keto-carbon allows for chemoselective reactions, particularly with nucleophiles such as the thiol group of cysteine residues. This reactivity makes it a valuable tool for peptide ligation, cyclization, and the development of targeted therapeutics, such as enzyme inhibitors. The incorporation of a this compound moiety can be achieved through solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a peptide.

Key Applications

  • Chemoselective Ligation: The this compound group can react with an N-terminal cysteine residue of another peptide to form a stable thiazolidinone linkage, effectively ligating the two peptide fragments. This reaction is highly specific and proceeds under mild conditions, making it suitable for the synthesis of larger proteins and complex peptide architectures.

  • Peptide Cyclization: Intramolecular reaction between a this compound group and a cysteine residue within the same peptide chain can lead to the formation of cyclic peptides. Cyclization is a common strategy to improve peptide stability, receptor affinity, and bioavailability.

  • Enzyme Inhibitors: The electrophilic nature of the α-ketoamide makes it an effective "warhead" for designing covalent inhibitors of cysteine proteases, such as cathepsins. The keto-carbon is attacked by the active site cysteine, leading to the formation of a stable thiohemiketal adduct and inhibition of the enzyme.

  • Bioconjugation: Peptides functionalized with a this compound group can be used for site-specific conjugation to proteins, antibodies, or other biomolecules containing a reactive cysteine. This is a powerful method for creating antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with an N-Terminal this compound Group

This protocol describes the manual solid-phase synthesis of a peptide with an N-terminal this compound moiety using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 2-Oxoacetic acid (glyoxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 eq.) and OxymaPure® (3 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • N-Terminal this compound Coupling:

    • After the final Fmoc deprotection, dissolve 2-oxoacetic acid (5 eq.) in DMF.

    • Add DIC (5 eq.) and OxymaPure® (5 eq.) and pre-activate for 10 minutes.

    • Add the activated 2-oxoacetic acid solution to the resin and shake overnight at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Chemoselective Ligation of a this compound Peptide with a Cysteine-Containing Peptide

This protocol details the ligation of a purified peptide containing an N-terminal this compound group with a second peptide bearing an N-terminal cysteine residue.

Materials:

  • Purified peptide with N-terminal this compound

  • Purified peptide with N-terminal cysteine

  • Ligation Buffer: 100 mM phosphate buffer, pH 7.2, containing 6 M Guanidine HCl (to aid solubility)

  • HPLC for reaction monitoring and purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve equimolar amounts of the this compound peptide and the cysteine-containing peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.

  • Ligation Reaction: Incubate the reaction mixture at room temperature. Monitor the progress of the ligation by taking aliquots at various time points (e.g., 1, 4, 8, and 24 hours) and analyzing them by HPLC and mass spectrometry. The formation of the ligated product will be observed as a new peak with the expected molecular weight.

  • Purification: Once the reaction is complete (as determined by HPLC), purify the ligated peptide from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final ligated product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis and ligation of this compound peptides. These values are representative and may vary depending on the specific peptide sequences and reaction conditions.

ParameterSynthesis of this compound PeptideChemoselective Ligation
Scale 0.1 mmol1-5 µmol
Reaction Time SPPS: variable; Final coupling: 12-16 h4 - 24 h
Temperature Room TemperatureRoom Temperature
pH N/A (SPPS)7.0 - 7.5
Crude Purity (by HPLC) 50 - 80%60 - 90%
Isolated Yield 10 - 30% (after purification)40 - 70% (after purification)

Visualizations

experimental_workflow_synthesis resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection1->coupling repeat Repeat Cycle (n-1) times coupling->repeat deprotection2 Final Fmoc Deprotection repeat->deprotection2 oxo_coupling This compound Coupling (Glyoxylic Acid, DIC, Oxyma) deprotection2->oxo_coupling cleavage Cleavage & Deprotection (TFA Cocktail) oxo_coupling->cleavage purification HPLC Purification cleavage->purification product Purified this compound Peptide purification->product

Caption: Workflow for the solid-phase synthesis of a peptide with an N-terminal this compound group.

chemoselective_ligation_pathway peptide1 Peptide 1 H₂N-CO-CO-... This compound Peptide intermediate Thiazolidinone Intermediate peptide1:h->intermediate + peptide2 Peptide 2 HS-CH₂-CH(NH₂)-CO-... Cysteine Peptide peptide2:h->intermediate product Ligated Peptide intermediate->product Rearrangement

Caption: Reaction pathway for the chemoselective ligation of a this compound peptide and a cysteine peptide.

logical_relationship_applications root This compound Peptide ligation Chemoselective Ligation root->ligation cyclization Peptide Cyclization root->cyclization inhibition Enzyme Inhibition root->inhibition bioconjugation Bioconjugation root->bioconjugation protein_syn Protein Synthesis ligation->protein_syn stapled_peptides Stabilized Peptides cyclization->stapled_peptides covalent_inhibitors Covalent Drugs inhibition->covalent_inhibitors adcs Antibody-Drug Conjugates bioconjugation->adcs

Caption: Logical relationships of this compound peptide applications.

Application Notes and Protocols for Screening 2-Oxoacetamide Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoacetamide derivatives represent a versatile class of compounds with a wide range of biological activities. Their structural motif makes them attractive candidates for targeting various enzymes and cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and microbial infections. This document provides a comprehensive set of protocols for the initial screening of this compound derivatives in common bioassays to evaluate their potential as therapeutic agents. The following sections detail methodologies for enzyme inhibition assays, cell-based cytotoxicity and viability assays, and analysis of their impact on cellular signaling pathways.

Data Presentation: Summary of Biological Activities

The following table summarizes the reported biological activities of various this compound derivatives from preliminary screening assays. This data should be used as a reference for hit identification and further optimization.

Compound IDTarget/AssayActivity (IC50/Kᵢ)Reference
Derivative 8c Butyrylcholinesterase (BChE)IC50: 3.94 µM[1]
Indole-2,3-dione derivative 2h Carbonic Anhydrase I (hCA I)Kᵢ: 45.10 nM[2]
Indole-2,3-dione derivative 2h Carbonic Anhydrase II (hCA II)Kᵢ: 5.87 nM[2]
Indole-2,3-dione derivative 2h Carbonic Anhydrase XII (hCA XII)Kᵢ: 7.91 nM[2]
Hydroxyacetamide FP2 Brine Shrimp Lethality Assay7.7 µg/mL[3]
2-Methoxybenzamide derivative 21 Hedgehog Signaling Pathway (Gli-luc reporter)IC50: 0.03 µM[4]

Experimental Protocols

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for identifying compounds that directly modulate the activity of a specific enzyme target.

This protocol is adapted from the methodology used for screening acetamide derivatives against BChE.[1]

Principle: The assay measures the enzymatic activity of BChE through the hydrolysis of a substrate, butyrylthiocholine iodide (BTCI). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare fresh solutions of BChE, BTCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the this compound derivatives. For the control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the BChE solution to each well and incubate at 37°C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the BTCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition and calculate the IC50 value for each compound.

This protocol is based on the screening of sulfonamide conjugates against human carbonic anhydrase isoforms.[2]

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide (CO₂). A stopped-flow spectrophotometer is used to monitor the change in pH using a colorimetric indicator as the reaction proceeds.

Materials:

  • Human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • This compound derivatives (dissolved in appropriate solvent)

  • Stopped-flow spectrophotometer

Protocol:

  • Prepare stock solutions of the CA isoenzymes and the test compounds.

  • The assay is performed at a constant temperature (e.g., 25°C).

  • The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO₂-saturated solution in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).

  • The initial velocity of the reaction is determined from the initial linear portion of the absorbance curve.[2]

  • The uncatalyzed rate is determined and subtracted from the observed rates.[2]

  • Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.

Cell-Based Cytotoxicity and Viability Assays

These assays are crucial for determining the effect of the compounds on cell proliferation and health.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Principle: This is a homogeneous method to determine the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[6] The assay utilizes a thermostable luciferase that generates a stable luminescent signal proportional to the amount of ATP present.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.

  • Treat cells with a range of concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability and determine IC50 values.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

Enzyme_Inhibition_Workflow Compound This compound Derivative (in DMSO) Plate 96-Well Plate Compound->Plate Enzyme Target Enzyme (e.g., BChE) Enzyme->Plate Substrate Substrate (e.g., BTCI) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Reagent Detection Reagent (e.g., DTNB) Reagent->Reaction Incubation Incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Detection Signal Detection (Spectrophotometry) Reaction->Detection Data Raw Data (Absorbance vs. Time) Detection->Data Calculation Calculate % Inhibition Data->Calculation IC50 Determine IC50 Value Calculation->IC50 Cell_Viability_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Adhere Overnight Incubation (Cell Adhesion) Seed->Adhere Treat Add this compound Derivatives Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->AddReagent AssayIncubate Incubate as per Protocol AddReagent->AssayIncubate Readout Measure Signal (Absorbance/Luminescence) AssayIncubate->Readout Viability Calculate % Viability Readout->Viability IC50 Determine IC50 Value Viability->IC50 Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Activator) GLI->GLI_A translocates TargetGenes Target Gene Expression GLI_A->TargetGenes activates Inhibitor This compound Derivative Inhibitor->SMO inhibits

References

Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glyoxylamides are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of biologically active molecules. Their versatile scaffold allows for extensive chemical modification, making them attractive targets for the development of novel therapeutics. This document provides detailed application notes and protocols for the primary synthetic techniques used to prepare indole-3-glyoxylamides, including quantitative data for reaction yields and visual diagrams of reaction pathways and workflows.

Key Synthetic Methodologies

The synthesis of indole-3-glyoxylamides can be broadly categorized into three main approaches:

  • Two-Step Synthesis via Indole-3-glyoxylyl Chloride: This is the most common and direct method, involving the acylation of an indole with oxalyl chloride to form a highly reactive indole-3-glyoxylyl chloride intermediate, which is subsequently reacted with a primary or secondary amine.

  • One-Pot Synthesis: A variation of the first method, where the formation of the indole-3-glyoxylyl chloride and its subsequent reaction with an amine are performed in a single reaction vessel, improving efficiency and reducing purification steps.

  • Alternative Routes: These include Friedel-Crafts acylation with chlorooxoacetate esters followed by amidation, and multicomponent reactions such as the Ugi and Passerini reactions, which offer pathways to more complex, related structures.

Data Presentation: Comparison of Synthetic Techniques

The following table summarizes quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.

Synthesis TechniqueKey ReagentsSolvent(s)Temperature (°C)Reaction TimeYield (%)Citation(s)
One-Pot Synthesis (bis(indolyl)glyoxylamides) Indole, Oxalyl Chloride, TryptamineNot specifiedNot specifiedNot specified82–93[1]
One-Pot Synthesis (N-substituted glyoxylamides) N-substituted Indole, Oxalyl Chloride, Amine, DIPEA, DMAPTHF0 to RT3 h then 18 h20–66[2]
Friedel-Crafts Acylation (for 3-acylindoles) Indole, Acyl Chlorides, Diethylaluminum ChlorideCH₂Cl₂MildNot specifiedHigh
Friedel-Crafts Hydroxyalkylation (N-substituted amides) N-substituted glyoxylamide, Indole, FeSO₄Not specifiedRoom TemperatureNot specifiedup to 93
Ugi Reaction (Indole-containing peptides) Indole-3-carbaldehyde, Boc-amino acid, Amine, IsocyanoacetateMethanol0 to RT3 days44
Passerini Reaction (Triterpenoid-derived amides) Triterpenoic acid, Aldehyde, IsocyanideCH₂Cl₂Room Temperature48 h25–79[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Indole-3-Glyoxylamides

This protocol describes a one-pot, two-step procedure for the synthesis of N-substituted indole-3-glyoxylamides from the corresponding N-substituted indoles.

Materials:

  • N-substituted indole

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-substituted indole in anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride to the cooled solution.

  • Stir the reaction mixture at 0 °C for 3 hours to form the indole-3-glyoxylyl chloride intermediate.

  • In a separate flask, prepare a solution of the desired amine, DIPEA, and a catalytic amount of DMAP in anhydrous THF.

  • Add the amine solution to the reaction mixture containing the in situ generated indole-3-glyoxylyl chloride.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted indole-3-glyoxylamide.[2]

Protocol 2: Friedel-Crafts Acylation of Indole with Methyl Chlorooxoacetate

This protocol provides an alternative route for preparing a precursor to indole-3-glyoxylamides via a Friedel-Crafts reaction.

Materials:

  • Substituted or unsubstituted indole

  • Methyl chlorooxoacetate

  • Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Suspend the Lewis acid catalyst in anhydrous DCM under an inert atmosphere at 0 °C.

  • Add a solution of the indole in anhydrous DCM to the suspension.

  • Slowly add methyl chlorooxoacetate to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature and monitor the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting methyl (indol-3-yl)(oxo)acetate by column chromatography.

  • The purified ester can then be converted to the desired glyoxylamide by direct amidation.

Protocol 3: Ugi Four-Component Reaction for Indole-Containing Peptidomimetics

This protocol details the synthesis of a peptide-like structure incorporating an indole moiety using the Ugi multicomponent reaction.

Materials:

  • Indole-3-carbaldehyde

  • A primary or secondary amine

  • A carboxylic acid (e.g., a Boc-protected amino acid)

  • An isocyanide (e.g., methyl 2-isocyanoacetate)

  • Methanol or 2,2,2-trifluoroethanol (TFE)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine in methanol or TFE and cool the solution to 0 °C.

  • Slowly add indole-3-carbaldehyde to the solution and stir for 20 minutes at 0 °C to pre-form the imine.

  • Add the carboxylic acid component to the reaction mixture.

  • Add the isocyanide component to the mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the indole-containing α-acylamino amide.

Mandatory Visualizations

Reaction Pathways and Experimental Workflows

Synthesis_Pathways cluster_one_pot One-Pot Synthesis cluster_friedel_crafts Friedel-Crafts Route cluster_ugi Ugi Multicomponent Reaction Indole_OP Indole Intermediate_OP Indole-3-glyoxylyl Chloride (in situ) Indole_OP->Intermediate_OP OxalylChloride_OP Oxalyl Chloride OxalylChloride_OP->Intermediate_OP Product_OP Indole-3-glyoxylamide Intermediate_OP->Product_OP Amine_OP Primary/Secondary Amine Amine_OP->Product_OP Indole_FC Indole Ester_Intermediate Methyl (indol-3-yl)(oxo)acetate Indole_FC->Ester_Intermediate Chlorooxoacetate Methyl Chlorooxoacetate Chlorooxoacetate->Ester_Intermediate Lewis Acid Amidation Amidation Ester_Intermediate->Amidation Product_FC Indole-3-glyoxylamide Amidation->Product_FC IndoleAldehyde Indole-3- carbaldehyde Product_Ugi α-Acylamino Amide (Indole-containing) IndoleAldehyde->Product_Ugi Amine_Ugi Amine Amine_Ugi->Product_Ugi CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product_Ugi Isocyanide Isocyanide Isocyanide->Product_Ugi

Caption: Key synthetic pathways for indole-3-glyoxylamides.

Experimental_Workflow start Start reagents Combine Reactants (e.g., Indole, Oxalyl Chloride) start->reagents reaction Reaction under Controlled Conditions (Temperature, Atmosphere) reagents->reaction add_amine Add Amine Solution (for One-Pot Method) reaction->add_amine monitoring Monitor Reaction (TLC, LC-MS) add_amine->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end Logical_Relationships title Synthetic Strategy Selection target Target Molecule Complexity title->target efficiency Desired Efficiency & Yield title->efficiency scalability Scalability title->scalability one_pot One-Pot Synthesis target->one_pot Simple to Moderate friedel_crafts Friedel-Crafts Route target->friedel_crafts Requires Precursor multi_component Multicomponent Reactions (Ugi, Passerini) target->multi_component High Complexity efficiency->one_pot High efficiency->friedel_crafts Variable efficiency->multi_component Moderate to High scalability->one_pot Good scalability->friedel_crafts Moderate scalability->multi_component Moderate

References

Application Notes and Protocols: 2-Oxoacetamide in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoacetamide scaffold has emerged as a privileged structure in the design and development of novel anticancer agents. Its synthetic tractability and ability to interact with various biological targets have made it a focal point of extensive research. Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. Mechanistically, these compounds have been shown to target key cellular processes involved in cancer progression, including receptor tyrosine kinase signaling and microtubule dynamics. This document provides a comprehensive overview of the application of this compound in anticancer drug discovery, complete with detailed experimental protocols and a summary of reported biological activities.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxicity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Quinazolinone-based this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Compound 12 MDA-MB-2311.91VEGFR-2, EGFR[1]
Compound 13 MDA-MB-2310.51VEGFR-2, EGFR[1]
Compound 8 MDA-MB-2310.34VEGFR-2, EGFR[1]
Compound 16 MDA-MB-2311.12VEGFR-2, EGFR[1]
Compound 17 MDA-MB-2310.88VEGFR-2, EGFR[1]
Compound 7 HepG-22.46EGFR[1]
Compound 19 HepG-23.12EGFR[1]
Compound 26 HepG-22.89EGFR[1]
Compound 27 HepG-22.75EGFR[1]
Compound 7 MCF-73.87EGFR[1]
Compound 19 MCF-74.52EGFR[1]
Compound 26 MCF-74.11EGFR[1]
Compound 27 MCF-73.98EGFR[1]

Table 2: Cytotoxicity of Thiazole-based this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8a Hela1.3
Compound 6e PANC-14.6[2]
Compound 6e HepG22.2[2]
Compound 6c MCF715.5[2]

Table 3: Cytotoxicity of Phenylacetamide-based this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2b PC352[3]
Compound 2c PC380[3]
Compound 2c MCF-7100[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound-based anticancer agents.

Protocol 1: General Synthesis of 2-Chloro-N-arylacetamides

This protocol describes a general method for the synthesis of 2-chloro-N-arylacetamide precursors, which are versatile intermediates for the generation of more complex this compound derivatives.[4][5][6]

Materials:

  • Appropriate arylamine

  • 2-Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., ethanol, dichloromethane, THF)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the arylamine (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-arylacetamide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • This compound derivatives (test compounds)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control.

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using a suitable software.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat the cancer cells with the desired concentrations of the this compound derivative for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat the cancer cells with the desired concentrations of the this compound derivative for the specified time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound-based anticancer agents.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR EGFR/VEGFR Ligand (EGF/VEGF)->EGFR/VEGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR/VEGFR->Dimerization & Autophosphorylation This compound\nDerivative This compound Derivative This compound\nDerivative->Dimerization & Autophosphorylation Inhibits RAS-RAF-MEK-ERK\nPathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK\nPathway PI3K-AKT-mTOR\nPathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR\nPathway Proliferation Proliferation RAS-RAF-MEK-ERK\nPathway->Proliferation Survival Survival PI3K-AKT-mTOR\nPathway->Survival Angiogenesis Angiogenesis PI3K-AKT-mTOR\nPathway->Angiogenesis

Caption: Inhibition of EGFR/VEGFR signaling by this compound derivatives.

Tubulin_Polymerization_Inhibition αβ-Tubulin\nDimers αβ-Tubulin Dimers Microtubule\n(Polymerized) Microtubule (Polymerized) αβ-Tubulin\nDimers->Microtubule\n(Polymerized) Polymerization Disrupted\nMitotic Spindle Disrupted Mitotic Spindle αβ-Tubulin\nDimers->Disrupted\nMitotic Spindle Inhibits Polymerization Microtubule\n(Polymerized)->αβ-Tubulin\nDimers Depolymerization This compound\nDerivative This compound Derivative This compound\nDerivative->αβ-Tubulin\nDimers Binds to Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) Disrupted\nMitotic Spindle->Cell Cycle Arrest\n(G2/M Phase) Apoptosis Apoptosis Cell Cycle Arrest\n(G2/M Phase)->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the evaluation of this compound-based anticancer agents.

Anticancer_Drug_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis of\nthis compound Derivatives Synthesis of This compound Derivatives Purification & Characterization\n(NMR, MS, etc.) Purification & Characterization (NMR, MS, etc.) Synthesis of\nthis compound Derivatives->Purification & Characterization\n(NMR, MS, etc.) Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Purification & Characterization\n(NMR, MS, etc.)->Cytotoxicity Screening\n(MTT Assay) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening\n(MTT Assay)->Mechanism of Action Studies Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Target Engagement Assays\n(e.g., Kinase Assay) Target Engagement Assays (e.g., Kinase Assay) Mechanism of Action Studies->Target Engagement Assays\n(e.g., Kinase Assay) Animal Model Studies\n(e.g., Xenograft) Animal Model Studies (e.g., Xenograft) Mechanism of Action Studies->Animal Model Studies\n(e.g., Xenograft) Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model Studies\n(e.g., Xenograft)->Efficacy & Toxicity Assessment

Caption: General workflow for anticancer drug evaluation.

Cell_Based_Assay_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with\nthis compound Derivative Treatment with This compound Derivative Cancer Cell Culture->Treatment with\nthis compound Derivative Incubation Incubation Treatment with\nthis compound Derivative->Incubation Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Incubation->Cell Viability\n(MTT Assay) Apoptosis Analysis\n(Flow Cytometry) Apoptosis Analysis (Flow Cytometry) Incubation->Apoptosis Analysis\n(Flow Cytometry) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Incubation->Cell Cycle Analysis\n(Flow Cytometry) Data Analysis Data Analysis Cell Viability\n(MTT Assay)->Data Analysis Apoptosis Analysis\n(Flow Cytometry)->Data Analysis Cell Cycle Analysis\n(Flow Cytometry)->Data Analysis

Caption: Workflow for cell-based anticancer assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-oxoacetamide and its derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here is a step-by-step troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reagent_purity Check purity of starting materials (e.g., lactam, haloacetamide) check_reagents->reagent_purity side_reactions Step 3: Investigate Side Reactions optimize_conditions->side_reactions Conditions Optimized solvent Solvent Selection (e.g., DMF, Toluene, Dioxane) optimize_conditions->solvent purification Step 4: Refine Purification Method side_reactions->purification Side Products Identified analyze_byproducts Analyze crude product by NMR/MS to identify byproducts side_reactions->analyze_byproducts solution Improved Yield purification->solution Purification Optimized reagent_ratio Ensure correct molar ratios of reactants and base reagent_purity->reagent_ratio temperature Temperature Control solvent->temperature catalyst Catalyst/Base Selection (e.g., NaH, K2CO3, KOAc) temperature->catalyst hydrolysis Consider hydrolysis of amide or ester intermediates analyze_byproducts->hydrolysis dialkylation Check for N,N-dialkylation products hydrolysis->dialkylation Incomplete_Reaction start Incomplete Reaction increase_time Increase Reaction Time start->increase_time increase_temp Increase Temperature increase_time->increase_temp Still Incomplete completion Reaction Goes to Completion increase_time->completion Issue Resolved check_reagent_equivalents Adjust Reagent Equivalents increase_temp->check_reagent_equivalents Still Incomplete increase_temp->completion Issue Resolved catalyst_activity Check Catalyst/Base Activity check_reagent_equivalents->catalyst_activity Still Incomplete check_reagent_equivalents->completion Issue Resolved catalyst_activity->completion Issue Resolved Protocol_1_Workflow start Start: γ-aminobutyric acid derivative step1 Step 1: N-Alkylation - Dissolve in alcohol - Add 2 eq. KOH - Add 1 eq. Chloroacetamide - Heat and monitor start->step1 step2 Step 2: Work-up - Cool the mixture - Acidify to precipitate - Filter, wash, and dry step1->step2 intermediate Intermediate: 4-[(2-amino-2-oxoethyl)amino]butanoic acid step2->intermediate step3 Step 3: Thermal Cyclization - Suspend in Toluene/Xylene - Reflux with Dean-Stark trap intermediate->step3 step4 Step 4: Product Isolation - Cool to crystallize - Filter, wash, and dry step3->step4 end Final Product: 2-(2-oxopyrrolidin-1-yl)acetamide step4->end

Technical Support Center: Purification of 2-Oxoacetamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Oxoacetamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this important class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound compounds.

Problem 1: Low or No Recovery of the Target Compound After Column Chromatography.

Possible Causes and Solutions:

CauseSolution
Compound Degradation on Silica Gel 2-Oxoacetamides can be sensitive to the acidic nature of standard silica gel. The α-ketoamide functionality can be susceptible to hydrolysis. Consider using neutral or deactivated silica gel. Alternatively, a rapid purification technique like flash chromatography is recommended to minimize contact time.
Improper Mobile Phase Polarity If the mobile phase is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical starting gradient could be 10% ethyl acetate in hexane, gradually increasing to 50-100% ethyl acetate.
Compound Insolubility in Mobile Phase The compound may have precipitated on the column. Ensure the chosen mobile phase is a good solvent for your this compound derivative at the concentration you are loading.
Irreversible Adsorption Highly polar 2-Oxoacetamides may bind strongly to the silica gel. In such cases, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Problem 2: Presence of Impurities in the Final Product After Purification.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Starting materials may be co-eluting with your product. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up and purification.
Formation of Side Products Common synthetic routes, such as the Weinreb ketone synthesis, can lead to over-addition products or other side-products. Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation.
Co-eluting Impurities The chosen chromatography conditions may not be adequate to separate the target compound from closely related impurities. Try a different solvent system or a stationary phase with different selectivity. For example, if normal-phase chromatography is insufficient, reverse-phase HPLC can be a powerful alternative.
Degradation During Purification or Storage As mentioned, 2-Oxoacetamides can be unstable. Avoid prolonged exposure to acidic or basic conditions and elevated temperatures. Store purified compounds in a cool, dry, and dark place, preferably under an inert atmosphere.

Problem 3: Difficulty in Recrystallizing the this compound Compound.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try to remove them by a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel.
Supersaturation Not Achieved The solution may not be concentrated enough for crystals to form. Slowly evaporate the solvent until you observe turbidity, then cool the solution.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound compounds?

A1: The primary degradation pathway for this compound compounds is the hydrolysis of the amide bond, which is catalyzed by the adjacent α-keto group. This leads to the formation of an α-keto acid and the corresponding amine or amide. These degradation products can then undergo further reactions, such as decarboxylation of the α-keto acid or formation of Schiff bases between the amine and the keto acid.

Q2: How can I monitor the stability of my this compound compound during purification and storage?

A2: The stability of your compound can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC, a stability-indicating method should be developed where the parent compound is well-resolved from its potential degradation products. NMR can be used to identify the structure of any degradation products that form over time.

Q3: What are typical starting conditions for HPLC purification of 2-Oxoacetamides?

A3: For reverse-phase HPLC, a good starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. A typical gradient might start from 95:5 water:acetonitrile and ramp up to 5:95 water:acetonitrile over 20-30 minutes. The flow rate and gradient can be optimized based on the specific compound's retention time.

Q4: Are there any specific safety precautions I should take when working with this compound compounds?

A4: As with any chemical, it is important to handle this compound compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific toxicity of your this compound derivative should be assessed by consulting the relevant safety data sheet (SDS) or other toxicological resources.

Data Presentation

Table 1: Solubility of Structurally Related Amides in Common Organic Solvents at Room Temperature.

This table provides a general guide for selecting solvents for chromatography and recrystallization. The actual solubility of your specific this compound derivative may vary.

SolventPolarity IndexGeneral Solubility of Amides
Hexane0.1Low
Toluene2.4Low to Moderate
Dichloromethane3.1Moderate to High
Diethyl Ether2.8Low to Moderate
Ethyl Acetate4.4Moderate to High
Acetone5.1High
Acetonitrile5.8High
Ethanol4.3Moderate to High
Methanol5.1High
Water10.2Varies greatly with structure

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Compound.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Once the silica gel has settled, carefully load the dissolved crude product onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The gradient profile will depend on the separation of the target compound from its impurities as monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization of a this compound Compound.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product A Crude this compound B Dissolve in Minimum Solvent A->B C Column Chromatography B->C D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E Identify Pure Fractions F Solvent Evaporation E->F G Pure this compound F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the purification of this compound compounds.

degradation_pathway A This compound B Hydrolysis (Acid or Base Catalyzed) A->B + H2O C α-Keto Acid + Amine/Amide B->C D Further Degradation C->D E Schiff Base Formation D->E Amine + Keto Acid F Decarboxylation D->F Keto Acid

Caption: Potential degradation pathway of this compound compounds.

Technical Support Center: Crystallization of 2-Oxoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of 2-Oxoacetamide and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: The sample "oils out" instead of crystallizing.

Q: I dissolved my this compound sample in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This is a common problem in crystallization, especially when the melting point of the compound is lower than the temperature of the solution or when significant impurities are present, which can depress the melting point.[3][4] Oiled out products are often impure because the liquid droplets can dissolve impurities more readily than the solvent.[1][3]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level and then allow it to cool slowly again.[3]

  • Lower the Crystallization Temperature: If the melting point of your this compound is low, try cooling the solution to a lower temperature in an ice bath after it has slowly reached room temperature.

  • Change the Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.

  • Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization at a lower temperature.

  • Charcoal Treatment: If impurities are suspected to be the cause, re-dissolve the sample in the hot solvent, add a small amount of activated charcoal to adsorb impurities, perform a hot filtration to remove the charcoal, and then allow the filtrate to cool.[3]

Problem 2: No crystals are forming, even after the solution has cooled.

Q: My this compound solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?

A: The absence of crystal formation, even in a cooled and supersaturated solution, is a common issue that can often be resolved with a few simple techniques to induce nucleation.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: Adding a tiny crystal of pure this compound can provide a template for new crystals to grow upon.

  • Reduce the Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period to further decrease the solubility of the this compound. Be cautious, as very rapid cooling can sometimes lead to the formation of very small crystals or precipitation of impurities.

  • Use an Anti-Solvent: If you are using a solvent in which this compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy, and then allow it to stand.

Problem 3: The resulting crystals are very small, needle-like, or of poor quality.

Q: I managed to get crystals, but they are very fine needles or a powder, not the well-formed crystals I was hoping for. How can I improve the crystal quality?

A: The formation of small or poorly formed crystals is often a result of the crystallization process occurring too quickly.[5] Slow and controlled crystal growth is key to obtaining larger, higher-purity crystals.

Troubleshooting Steps:

  • Slow Down the Cooling Process: This is the most critical factor. After dissolving the this compound in the hot solvent, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can help. Avoid placing the hot flask directly into an ice bath.

  • Use Less Supersaturation: Add slightly more hot solvent than the minimum required to dissolve the solid. This will result in a less supersaturated solution upon cooling, which favors slower crystal growth.

  • Re-crystallize: If the initial crystals are of poor quality, you can perform the crystallization again. Isolate the small crystals, re-dissolve them in a minimal amount of hot solvent, and repeat the slow cooling process.

Problem 4: The crystallization yield is very low.

Q: After filtration and drying, I have a very small amount of this compound crystals. What could have caused the low yield?

A: A low recovery of the product can be due to several factors, primarily related to the solubility of your compound in the chosen solvent system.[3]

Troubleshooting Steps:

  • Check the Filtrate: The "mother liquor" (the solvent remaining after filtration) may still contain a significant amount of dissolved product. You can try to obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and cooling it again.

  • Avoid Using Too Much Solvent: Using an excessive amount of solvent to dissolve the initial sample is a common cause of low yield, as more of the compound will remain in solution upon cooling.[4]

  • Ensure Complete Precipitation: Make sure the solution is sufficiently cooled to minimize the solubility of the this compound. Cooling in an ice bath after slow cooling to room temperature is standard practice.

  • Minimize Loss During Transfers: Be careful to transfer all of the crystalline material from the flask to the filter funnel. Rinsing the flask with a small amount of the cold crystallization solvent can help with this.

Data Presentation: Solvent Selection for Amides

SolventSolubility of 2-CyanoacetamidePolarity IndexBoiling Point (°C)
WaterHigh10.2100
N,N-Dimethylformamide (DMF)Very High6.4153
AcetoneHigh5.156
MethanolModerate5.165
EthanolModerate4.378
Ethyl AcetateLow4.477
DichloromethaneVery Low3.140
TolueneInsoluble2.4111

Data for 2-Cyanoacetamide is provided as a reference.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Troubleshooting "Oiling Out"

This protocol provides a step-by-step method for addressing the issue of a sample oiling out during crystallization.

Procedure:

  • Re-dissolve the Oil: Gently heat the flask containing the oiled-out sample and solvent until the oil completely redissolves.

  • Add More Solvent: Add a small additional volume of the hot solvent (approximately 10-20% of the original volume) to the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask or place it in a warm water bath that is allowed to cool gradually to room temperature.

  • Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Final Cooling: Once crystal growth has started, the flask can be moved to an ice bath to complete the crystallization process.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Visualizations

TroubleshootingCrystallization start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No good_crystals Good Quality Crystals? crystals_form->good_crystals Yes oil_out Oiling Out? troubleshoot_oil Troubleshoot Oiling Out (Reheat, Add Solvent, Slow Cool) oil_out->troubleshoot_oil Yes induce_nucleation Induce Nucleation (Scratch, Seed Crystal) oil_out->induce_nucleation No no_crystals->oil_out filter_dry Filter and Dry Crystals good_crystals->filter_dry Yes recrystallize Recrystallize for Better Quality good_crystals->recrystallize No troubleshoot_oil->cool induce_nucleation->cool recrystallize->start

Troubleshooting flowchart for this compound crystallization.

OilingOutWorkflow start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Isolate Crystals check_crystals->success Yes induce Induce Nucleation (Seed Crystal/Scratching) check_crystals->induce No induce->slow_cool change_solvent Consider Different Solvent induce->change_solvent If still no crystals

Workflow for resolving the "oiling out" problem.

References

stability issues and degradation of 2-Oxoacetamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-oxoacetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and understand the degradation pathways of these compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows a new, more polar peak on reverse-phase HPLC when dissolved in an aqueous buffer. What could be the cause?

A1: This is likely due to the formation of a gem-diol hydrate. The ketone of the 2-oxo group can reversibly react with water to form a hydrate, which is a more polar species. This equilibrium is often influenced by the pH of the solution.[1][2]

Q2: I observe a change in the optical rotation of my chiral this compound derivative over time in a neutral or basic buffer. What is happening?

A2: You are likely observing epimerization or racemization at the chiral center adjacent to the keto-carbonyl group. The electrophilic nature of the carbonyl can facilitate this process, especially at physiological pH.[1][2]

Q3: Are this compound derivatives susceptible to hydrolysis of the amide bond?

A3: While all amides can be hydrolyzed under certain conditions (e.g., strong acid or base), the amide bond in 2-oxoacetamides is generally more resistant to cleavage than, for example, an ester bond. Compared to other dicarbonyl compounds like α-ketoesters, α-ketoamides show enhanced stability towards plasma esterases.[1][2]

Q4: What are the primary factors that can cause the degradation of my this compound compound during storage or in an experimental setting?

A4: The main factors to consider are:

  • pH: Both acidic and basic conditions can promote degradation, including hydrolysis of the amide bond. pH also affects the keto-hydrate equilibrium.

  • Temperature: Elevated temperatures can accelerate various degradation reactions.

  • Light: Photolytic degradation can occur, especially for compounds with chromophores.

  • Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

These factors are often investigated in forced degradation studies to understand the intrinsic stability of the compound.[3][4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/UPLC, especially in aqueous media. Formation of a gem-diol hydrate at the keto position.1. Confirm the identity of the new peak using LC-MS, as the hydrate will have a mass increase of 18 Da (H₂O). 2. Vary the pH of the mobile phase or sample diluent to see if the equilibrium shifts. 3. Consider if hemiacetal formation is possible if alcohols are present in the solvent.[1][2]
Loss of potency or change in biological activity of a chiral compound. Epimerization or racemization at a stereocenter adjacent to the keto group.1. Use a chiral chromatography method to separate the epimers. 2. Monitor the formation of the epimer as a function of time, pH, and temperature. 3. Store the compound at a lower pH and temperature to minimize epimerization.[1][2]
Gradual decrease in the main peak area with the appearance of multiple new peaks over time. General degradation of the compound.1. Perform a systematic forced degradation study to identify the degradation pathways. 2. Analyze samples under stress conditions (acid, base, heat, light, oxidation) to identify the major degradation products. 3. Use a stability-indicating analytical method to resolve the parent compound from all degradation products.[3][6]
Inconsistent results in cell-based assays. Instability in the assay medium.1. Assess the stability of the this compound derivative directly in the cell culture medium over the time course of the experiment. 2. Quantify the compound concentration at the beginning and end of the incubation period. 3. Consider the potential for metabolic degradation by cellular enzymes.[1]

Quantitative Data Summary

The stability of a this compound derivative is highly dependent on its specific chemical structure. Below is a template table for summarizing stability data from a forced degradation study. Researchers should aim to generate this type of data for their specific compounds.

Stress Condition Time % Degradation of Parent Compound Major Degradation Products (and % area)
0.1 M HCl at 60 °C24 he.g., 12%e.g., DP1 (5%), DP2 (3%)
48 he.g., 25%e.g., DP1 (11%), DP2 (7%)
0.1 M NaOH at 25 °C2 he.g., 15%e.g., DP3 (8%)
8 he.g., 40%e.g., DP3 (25%)
3% H₂O₂ at 25 °C24 he.g., 8%e.g., DP4 (4%)
Thermal (80 °C, solid)7 dayse.g., 5%e.g., DP5 (2%)
Photolytic (ICH Q1B)1.2 million lux hourse.g., 18%e.g., DP6 (9%)

DP = Degradation Product

Experimental Protocols

Protocol: Forced Degradation Study for this compound Derivatives

Objective: To identify the potential degradation pathways and to develop a stability-indicating analytical method for a this compound derivative.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 0.1 mg/mL. Incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 0.1 mg/mL. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 0.1 mg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Dilute the stock solution in a neutral buffer (e.g., pH 7.4 PBS) to 0.1 mg/mL. Incubate at 60 °C.

    • Thermal Degradation (Solid): Store the solid compound in an oven at 80 °C.

    • Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL in a neutral buffer) to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours for solutions; 1, 3, 7 days for solid). The goal is to achieve approximately 10-20% degradation.[3]

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.

  • Analysis:

    • Use a reverse-phase HPLC or UPLC method with a photodiode array (PDA) detector to analyze the samples. This allows for the assessment of peak purity.

    • Couple the HPLC/UPLC to a high-resolution mass spectrometer (HRMS) to identify the mass of the degradation products and propose their structures.[7]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative peak areas of the degradation products.

    • Propose degradation pathways based on the identified structures.

Visualizations

degradation_pathway parent This compound Derivative hydrate gem-Diol Hydrate parent->hydrate + H₂O (pH dependent) epimer Epimer/Racemate parent->epimer pH > 7 acid_prod Amide Hydrolysis Products parent->acid_prod Strong Acid / Heat base_prod Amide Hydrolysis Products parent->base_prod Strong Base oxid_prod Oxidative Degradation Products parent->oxid_prod Oxidizing Agent experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acid / Heat stressed_samples Stressed Samples (Time Points) acid->stressed_samples base Base base->stressed_samples heat Heat (Solid/Solution) heat->stressed_samples light Light (ICH Q1B) light->stressed_samples oxidation Oxidation (H₂O₂) oxidation->stressed_samples hplc HPLC / UPLC-PDA (Purity & Quantification) results Stability Profile & Degradation Pathways hplc->results ms LC-HRMS (Structure Elucidation) ms->results start This compound Compound start->acid Expose to stress start->base Expose to stress start->heat Expose to stress start->light Expose to stress start->oxidation Expose to stress stressed_samples->hplc stressed_samples->ms

References

overcoming low reactivity of amines in 2-Oxoacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of amines in 2-oxoacetamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-oxoacetamides, particularly when working with poorly reactive amines.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Low Amine Nucleophilicity: The amine is electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered.a. Use a more powerful coupling reagent: Switch from standard carbodiimides (DCC, EDC) to a uronium/aminium salt like HATU, HBTU, or COMU, or a phosphonium salt like PyBOP. These generate more reactive activated esters. b. Add an activating additive: Include HOBt or, for higher reactivity, HOAt or OxymaPure when using carbodiimides. These additives form activated esters that are more susceptible to nucleophilic attack. c. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions.
2. Poor Activation of the 2-Oxoacetic Acid: The carboxylic acid is not being efficiently converted into a reactive intermediate.a. Ensure anhydrous conditions: Water can hydrolyze the activated intermediate and consume the coupling reagent. b. Use a suitable base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial for the activation step with uronium/aminium and phosphonium reagents. c. Check the quality of the coupling reagent: Ensure the coupling reagent has not degraded due to improper storage.
Slow Reaction Rate 1. Insufficient Activation: The activated species is not reactive enough to couple with the poorly nucleophilic amine at a reasonable rate.a. Switch to a more potent coupling reagent system: The order of reactivity is generally OAt-based (HATU) > Oxyma-based (COMU) > OBt-based (HBTU, PyBOP). b. Increase reagent concentration: Increasing the concentration of the reactants can improve the reaction rate, but be mindful of solubility issues.
2. Steric Hindrance: The amine or the this compound product is sterically bulky, slowing down the approach of the nucleophile.a. Prolong the reaction time: Allow the reaction to proceed for an extended period (24-48 hours). b. Increase the temperature: As with low yields, elevated temperatures can help overcome steric barriers.
Formation of Side Products 1. Racemization (if applicable): If the amine or 2-oxoacetic acid derivative has a chiral center, racemization can occur during activation.a. Use racemization-suppressing additives: HOBt and HOAt are effective at minimizing racemization. b. Lower the reaction temperature: Perform the coupling at 0 °C or room temperature.
2. N-Acylurea Formation: When using carbodiimides (like DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.a. Add HOBt or HOAt: These additives rapidly convert the O-acylisourea to the corresponding activated ester, preventing rearrangement. b. Add the amine promptly after the pre-activation step.
3. Guanidinylation of the Amine: Uronium/aminium reagents (like HBTU and HATU) can react with the amine to form a guanidinium byproduct, consuming the amine.a. Use a phosphonium-based reagent: PyBOP does not cause this side reaction. b. Add the coupling reagent to the carboxylic acid before introducing the amine.

Frequently Asked Questions (FAQs)

Q1: Why are some amines unreactive in this compound synthesis?

A1: The reactivity of an amine is determined by its nucleophilicity, which is influenced by two main factors:

  • Electronic Effects: Electron-withdrawing groups on the amine (e.g., nitro, cyano, or halo groups on an aniline ring) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Steric Hindrance: Bulky groups near the nitrogen atom can physically block its approach to the electrophilic carbonyl carbon of the activated 2-oxoacetic acid.

Q2: What is a coupling reagent and why is it necessary?

A2: A coupling reagent is a molecule that activates a carboxylic acid, in this case, a 2-oxoacetic acid derivative, to facilitate amide bond formation. Direct reaction between a carboxylic acid and an amine is typically very slow and requires high temperatures because the acidic proton of the carboxylic acid protonates the basic amine, forming an unreactive carboxylate-ammonium salt. The coupling reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine nucleophile.

Q3: How do I choose the right coupling reagent for my low-reactivity amine?

A3: For amines with low reactivity, a high-efficiency coupling reagent is recommended. Here is a general hierarchy of reactivity:

  • Standard: DCC or EDC with HOBt. This is a cost-effective starting point.

  • Intermediate: PyBOP (a phosphonium salt) or HBTU (a uronium/aminium salt). These are generally more effective than carbodiimides for challenging couplings.

  • High Reactivity: HATU (a uronium/aminium salt with HOAt) or COMU. HATU is often considered one of the most powerful coupling reagents for sterically hindered and electron-deficient amines.

Q4: Can I use a base with my coupling reaction? What kind?

A4: Yes, a base is typically required, especially with uronium/aminium and phosphonium salt coupling reagents. The base neutralizes the protonated amine and facilitates the reaction. A non-nucleophilic, sterically hindered tertiary amine like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is ideal as it will not compete with your desired amine in reacting with the activated acid.

Q5: My reaction is still not working even with a strong coupling reagent. What else can I try?

A5:

  • Check Solvent: Ensure you are using a dry, aprotic solvent such as DMF, NMP, or DCM.

  • Increase Equivalents: Try increasing the equivalents of the coupling reagent and/or the 2-oxoacetic acid derivative relative to the amine.

  • Temperature: Cautiously increase the reaction temperature.

  • Alternative Synthesis Route: Consider converting the 2-oxoacetic acid to a more reactive derivative first, such as an acid chloride or an anhydride, before reacting it with the amine.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using HATU

This protocol is suitable for sterically hindered or electron-deficient amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-oxoacetic acid derivative (1.0 eq.) in anhydrous DMF or NMP.

  • Addition of Reagents: Add the low-reactivity amine (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For very unreactive amines, the temperature can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for this compound Synthesis using EDC/HOAt

This protocol is a more reactive alternative to the standard EDC/HOBt and is suitable for moderately unreactive amines.

  • Preparation: In a round-bottom flask, dissolve the 2-oxoacetic acid derivative (1.0 eq.) and HOAt (1.2 eq.) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C and add EDC·HCl (1.2 eq.). Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Add the low-reactivity amine (1.0 eq.) to the reaction mixture, followed by DIPEA (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours). Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

G cluster_reactants Reactants cluster_reagents Reagents 2_Oxoacetic_Acid 2-Oxoacetic Acid Low_Reactivity_Amine Low Reactivity Amine (Sterically Hindered or Electron Deficient) 2_Oxoacetamide This compound Product Low_Reactivity_Amine->2_Oxoacetamide Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Activated_Intermediate Highly Reactive Activated Ester Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->2_Oxoacetamide

Caption: General workflow for this compound synthesis with low-reactivity amines.

G Check_Amine Assess Amine Reactivity: Sterically Hindered? Electron Deficient? Use_Stronger_Coupling_Reagent Switch to High-Activity Coupling Reagent (HATU, COMU, PyBOP) Check_Amine->Use_Stronger_Coupling_Reagent Yes Increase_Temp Increase Reaction Temperature Check_Amine->Increase_Temp Yes Success Successful Synthesis Use_Stronger_Coupling_Reagent->Success Solution Increase_Temp->Success Solution Check_Conditions Verify Reaction Conditions: Anhydrous Solvent? Appropriate Base? Optimize_Conditions Optimize Conditions: Dry Solvent, Use DIPEA/NMM Check_Conditions->Optimize_Conditions No Optimize_Conditions->Success Solution Start Start Start->Check_Conditions Problem

Caption: Troubleshooting logic for overcoming low reactivity in this compound synthesis.

Technical Support Center: Synthesis of 2-Oxoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 2-Oxoacetamide. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common synthetic routes to this compound typically involve the reaction of a glyoxylate derivative with an ammonia source. Key starting materials include:

  • Glyoxylic acid and ammonia or an ammonium salt.

  • Glyoxylate esters (e.g., ethyl glyoxylate) and ammonia.

Q2: I am observing a lower than expected yield of this compound. What are the potential side reactions?

A2: Several side reactions can lead to a reduced yield of your target compound. The most common issues include:

  • Hydrolysis: The amide bond in this compound can be hydrolyzed back to glyoxylic acid and ammonia, especially under strong acidic or basic conditions.

  • Formation of Oxamide: If your glyoxylic acid starting material is contaminated with oxalic acid, or if oxidation occurs during the reaction, the highly stable and often insoluble diamide, oxamide, can form.

  • Disproportionation of Glyoxylic Acid: When heated, glyoxylic acid can undergo a self-redox reaction (Cannizzaro reaction) to yield glycolic acid and oxalic acid[1].

  • Oligomerization/Polymerization: Glyoxylate esters have a tendency to polymerize in the presence of base[1]. The starting materials and product can also potentially form oligomeric byproducts.

Q3: My product contains a significant amount of a white, insoluble precipitate. What is it likely to be?

A3: A common, poorly soluble byproduct in this compound synthesis is Oxamide ((CONH₂)₂)[2]. This side product typically forms from the reaction of ammonia with oxalic acid, which can be present as an impurity in the glyoxylic acid starting material or can be formed through over-oxidation or disproportionation of glyoxylic acid[1].

Q4: How can I minimize the formation of Oxamide?

A4: To reduce the formation of oxamide, consider the following preventative measures:

  • Use High-Purity Starting Materials: Ensure your glyoxylic acid or glyoxylate ester is free from significant oxalic acid contamination.

  • Control Reaction Temperature: Avoid excessive heating, as this can promote the disproportionation of glyoxylic acid to oxalic acid and glycolic acid[1].

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air oxidation of the aldehyde group in glyoxylic acid to a carboxylic acid, which would form oxalic acid.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Oxalic Acid and Glycolic Acid
  • Symptom: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows the presence of glycolic acid and oxalic acid in addition to the desired this compound.

  • Probable Cause: Disproportionation (Cannizzaro reaction) of the glyoxylic acid starting material. This is often exacerbated by elevated temperatures and basic conditions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a lower reaction temperature. The optimal temperature will depend on the specific protocol, but running the reaction at or below room temperature is a good starting point.

    • pH Control: If possible, maintain a neutral or slightly acidic pH to disfavor the Cannizzaro reaction, which is typically base-catalyzed.

    • Order of Addition: Consider adding the base (if used) slowly and at a low temperature to avoid localized areas of high concentration.

Issue 2: Formation of an Insoluble White Precipitate (Suspected Oxamide)
  • Symptom: A significant amount of white solid that is sparingly soluble in water and common organic solvents precipitates from the reaction mixture.

  • Probable Cause: Formation of oxamide from the reaction of ammonia with oxalic acid impurity.

  • Troubleshooting Steps:

    • Starting Material Purity Check: Analyze the glyoxylic acid starting material for the presence of oxalic acid. If contaminated, consider purification of the starting material or sourcing a higher purity grade.

    • Reaction Conditions: As with preventing disproportionation, use moderate temperatures and avoid strongly oxidizing conditions.

    • Purification: Oxamide can often be removed from the final product by filtration due to its low solubility[2]. The final product can then be recrystallized from a suitable solvent.

Issue 3: Evidence of Oligomeric or Polymeric Byproducts
  • Symptom: The crude product appears as a viscous oil or an amorphous solid, and NMR analysis shows broad, unresolved peaks characteristic of polymers.

  • Probable Cause: Base-catalyzed polymerization of the glyoxylate ester starting material or self-condensation reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of base can initiate polymerization.

    • Temperature Management: Run the reaction at a lower temperature to slow down the rate of polymerization relative to the rate of amidation.

    • Solvent Choice: The choice of solvent can influence polymerization. A solvent that keeps all reactants and intermediates well-solvated may reduce side reactions.

Data Summary

The following table summarizes the impact of reaction conditions on the formation of common side products.

Side ProductPrecursorFavorable ConditionsRecommended Preventative Action
Glycolic AcidGlyoxylic AcidHigh Temperature, Basic pHLower reaction temperature, maintain neutral pH.
Oxalic AcidGlyoxylic AcidHigh Temperature, Basic pH, Oxidizing atmosphereLower reaction temperature, use an inert atmosphere.
OxamideOxalic Acid + AmmoniaPresence of Oxalic Acid impurityUse high-purity glyoxylic acid, filtration for removal.
Oligomers/PolymersGlyoxylate EstersExcess Base, High TemperatureControl stoichiometry, lower reaction temperature.

Key Experimental Protocol: Synthesis of this compound from Ethyl Glyoxylate

This protocol is a representative method and may require optimization.

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for nitrogen.

    • The flask is charged with a solution of ethyl glyoxylate (1.0 eq) in a suitable solvent (e.g., ethanol or THF).

    • The solution is cooled to 0-5 °C in an ice bath.

  • Ammonia Addition:

    • A solution of ammonia in the reaction solvent (e.g., a saturated solution of ammonia in ethanol, 1.1 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes.

    • The temperature is carefully monitored and maintained below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours.

    • The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup and Purification:

    • If an insoluble precipitate (likely oxamide) has formed, it is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Visual Workflow and Pathway Diagrams

Reaction_Pathways cluster_conditions Reaction Conditions Glyoxylate Glyoxylic Acid or Ester Product This compound (Desired Product) Glyoxylate->Product Main Reaction Disproportionation Glycolic Acid + Oxalic Acid Glyoxylate->Disproportionation Disproportionation Polymer Oligomers/ Polymers Glyoxylate->Polymer Polymerization Ammonia Ammonia (NH3) Ammonia->Product Hydrolysis Glyoxylic Acid (Reversion) Product->Hydrolysis Hydrolysis Oxamide Oxamide (Insoluble Byproduct) Disproportionation->Oxamide forms Oxalic Acid, reacts with NH3 Heat Heat Heat->Disproportionation Base Base Base->Disproportionation Base->Polymer Oxidant Oxidizing Conditions Impurity Oxalic Acid Impurity Impurity->Oxamide Direct Reaction with NH3 Water Water (H2O) Water->Hydrolysis

Caption: Main synthesis pathway versus common side reaction pathways.

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckPrecipitate Insoluble Precipitate Formed? CheckYield->CheckPrecipitate Yes End Purify Product CheckYield->End No AnalyzeCrude Analyze Crude Mixture (NMR, LC-MS) CheckPrecipitate->AnalyzeCrude No Oxamide Suspect Oxamide? CheckPrecipitate->Oxamide Yes IdentifySideProducts Identify Side Products AnalyzeCrude->IdentifySideProducts Disproportionation Disproportionation Products (Glycolic/Oxalic Acid)? IdentifySideProducts->Disproportionation Action_Temp Action: 1. Lower Reaction Temp 2. Control pH Disproportionation->Action_Temp Yes Polymerization Polymeric Byproducts? Disproportionation->Polymerization No Action_Temp->End Action_Purity Action: 1. Check Starting Material Purity 2. Use Inert Atmosphere 3. Filter to Remove Oxamide->Action_Purity Yes Action_Purity->AnalyzeCrude Action_Stoich Action: 1. Control Stoichiometry 2. Lower Temperature Polymerization->Action_Stoich Yes Polymerization->End No Action_Stoich->End

References

refining the work-up procedure for 2-Oxoacetamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and refined procedures for the work-up of 2-oxoacetamide reactions, targeting professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield After Aqueous Work-up

  • Q: My crude NMR looks clean, but after aqueous work-up and extraction, my product yield is significantly lower than expected. What could be the cause?

    A: The primary suspect is product loss due to hydrolysis or solubility. The this compound functionality can be sensitive to both acidic and basic conditions, leading to cleavage of the amide bond.[1] Additionally, depending on the substituents, the this compound product may have partial solubility in the aqueous layer.

    Troubleshooting Steps:

    • Check pH of Aqueous Layers: Before discarding, check the pH of all aqueous washes. If you performed an acid or base wash, your product might have partitioned into that layer if it contains a basic or acidic functional group, respectively.

    • Test Aqueous Layer for Product: Take a small sample of the aqueous layer, neutralize it if necessary, and extract it with a small amount of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Run a TLC or LC-MS to check for the presence of your product.

    • Minimize Contact Time: Perform aqueous washes quickly and at cold temperatures (e.g., using an ice bath) to minimize the risk of hydrolysis.

    • Use Milder Reagents: Instead of strong acids (like 1M HCl) or bases (like 1M NaOH), consider using milder washes such as saturated ammonium chloride (NH₄Cl) for acidic impurities or saturated sodium bicarbonate (NaHCO₃) for basic impurities.[2] Always vent the separatory funnel frequently when using bicarbonate to release CO₂ gas.[2]

Issue 2: Persistent Emulsion During Extraction

  • Q: I'm struggling with a persistent emulsion between my organic and aqueous layers during extraction. How can I resolve this?

    A: Emulsions are common when residual polar solvents like DMF or DMSO are present, or with high concentrations of certain solutes.

    Troubleshooting Steps:

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]

    • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or stirring with a glass rod can sometimes help the layers separate.[2]

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite (diatomaceous earth) to break up the emulsion.[2]

    • Solvent Dilution: Diluting the organic layer with more solvent can sometimes resolve the issue.

Issue 3: Contamination with Coupling Reagent Byproducts

  • Q: My final product is contaminated with N,N'-dicyclohexylurea (DCU) or the water-soluble urea from EDC. How can I remove these?

    A: Urea byproducts from carbodiimide coupling agents are a common impurity.

    • For DCU (from DCC): DCU is largely insoluble in many common organic solvents. After the reaction, dilute the mixture with a solvent like dichloromethane or ethyl acetate and filter the solid DCU before proceeding with the aqueous work-up.

    • For EDU (from EDC): The N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct is water-soluble.[3] A standard work-up with a dilute acid wash (e.g., 0.5 M HCl or saturated NH₄Cl) will protonate the basic amine on the byproduct, making it highly soluble in the aqueous layer.[3] If your product is acid-sensitive, multiple washes with water may be sufficient.

Issue 4: Product Oiling Out or Failing to Crystallize

  • Q: After removing the solvent, my this compound product is a persistent oil or goo, not a solid. How can I induce crystallization?

    A: This can be due to residual solvent or inherent properties of the compound.

    • High Vacuum Drying: Ensure all solvent is removed by placing the sample under a high vacuum for several hours.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the oil to seed the crystallization.

    • Trituration: Add a small amount of a poor solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir vigorously. This can wash away impurities and induce the formation of a solid precipitate which can then be recrystallized.

Data Presentation

The choice of work-up procedure can significantly impact the purity and yield of the final this compound product. The following table provides an illustrative comparison of common work-up strategies.

Work-up Protocol Target Impurity Typical Purity (Post-Work-up) Typical Yield Range Potential Risks
Protocol A: Water Wash OnlyWater-soluble reagents/salts75-90%80-95%Incomplete removal of urea byproducts; potential for hydrolysis.
Protocol B: Dilute Acid (e.g., 0.5M HCl), then BrineBasic impurities (e.g., DMAP, DIPEA), EDC byproduct90-98%70-90%Product degradation if acid-labile functional groups are present.[1]
Protocol C: Bicarbonate Wash, then BrineAcidic impurities (e.g., unreacted carboxylic acid, HOBt)90-98%75-90%Product degradation if base-labile functional groups are present.[1]
Protocol D: Saturated NH₄Cl, then BrineMilder wash for basic impurities85-95%75-90%Less efficient for complete removal of some basic reagents compared to HCl.

Note: Data is illustrative and actual results will vary based on the specific substrate, reaction scale, and conditions.

Experimental Protocols

Protocol 1: General Aqueous Work-up for this compound Synthesis (EDC/HOBt Coupling)

  • Reaction Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a polar aprotic solvent like DMF or DMSO was used, it is advisable to remove it under reduced pressure if the product is stable. Otherwise, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10x the volume of DMF/DMSO used).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with 0.5 M HCl (2 x reaction volume). This step is crucial for removing the EDC urea byproduct and any basic catalysts like DMAP or DIPEA.[3]

  • Neutral Wash: Wash the organic layer with deionized water (1 x reaction volume).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x reaction volume) to remove acidic species like HOBt and any unreacted carboxylic acid. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.[2]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x reaction volume) to facilitate the removal of residual water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4] Allow the solution to stand for at least 15 minutes.

  • Filtration and Concentration: Filter or decant the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the this compound poorly at room temperature but well at its boiling point.[5][6] Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent until the solid just dissolves.[5][6]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common mobile phase for 2-oxoacetamides is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a silica gel column using the chosen mobile phase (or a less polar starting eluent).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If a strong solvent is used for dissolution, it is best to pre-adsorb the sample onto a small amount of silica gel (dry loading) before adding it to the column.[9]

  • Elution: Run the column, applying gentle air pressure.[10] Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G start Reaction Complete quench Quench & Dilute with Organic Solvent start->quench wash Perform Aqueous Wash (e.g., Dilute Acid, Bicarb, Water) quench->wash check_emulsion Emulsion Formed? wash->check_emulsion break_emulsion Break Emulsion: - Add Brine - Wait / Gentle Swirl - Filter through Celite check_emulsion->break_emulsion Yes separate Separate Organic Layer check_emulsion->separate No break_emulsion->separate dry Dry with Na2SO4 / MgSO4 separate->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product Obtained concentrate->crude check_purity Purity Acceptable? crude->check_purity low_yield Low Yield? crude->low_yield pure_product Pure Product check_purity->pure_product Yes purify Further Purification check_purity->purify No recrystallize Recrystallization purify->recrystallize chromatography Flash Chromatography purify->chromatography recrystallize->pure_product chromatography->pure_product low_yield->check_purity No check_aqueous Check Aqueous Layers & Re-extract low_yield->check_aqueous Yes

Caption: Troubleshooting workflow for this compound work-up.

G cluster_acid Acidic Wash (e.g., HCl) cluster_neutral Neutral Wash (e.g., H2O, Brine) cluster_base Basic Wash (e.g., NaOH, NaHCO3) product This compound Product R-CO-CO-NH-R' hydrolysis_acid Hydrolysis Products R-CO-COOH + R'-NH3+ product->hydrolysis_acid Risk of Hydrolysis (especially with heat) stable Product Stable (Minimal Hydrolysis) product->stable Generally Safe (minimize contact time) hydrolysis_base Hydrolysis Products R-CO-COO- + R'-NH2 product->hydrolysis_base Risk of Hydrolysis (can be rapid)

Caption: Stability of this compound under different aqueous wash conditions.

References

Technical Support Center: Enhancing the Solubility of 2-Oxoacetamide Derivatives for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Oxoacetamide derivatives during assay development.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my this compound derivative critical for in vitro assays?

A1: The solubility of a compound is crucial for obtaining accurate and reproducible assay results. For a compound to be pharmacologically active in an assay, it must be in a dissolved state.[1] Poor solubility can lead to several issues, including:

  • Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the target is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., higher IC50 values).[2]

  • Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead SAR studies, potentially causing promising compounds to be overlooked or less potent ones to be prioritized.[2]

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high variability and poor reproducibility of results.

  • Assay Interference: Compound precipitates can interfere with assay detection methods (e.g., light scattering in absorbance or fluorescence assays), leading to false positive or negative results.

Q2: What are the initial signs of solubility problems with my this compound derivative?

A2: Visual inspection is the first step. Look for the following signs:

  • Cloudiness or Precipitation: The solution appears hazy, milky, or contains visible solid particles after the compound is added to the assay buffer.

  • Film or Crystals: A thin film or crystals may be observed on the surface of the well plates or at the bottom of the tubes.

  • Inconsistent Results: High variability in measurements between replicate wells or experiments can be an indicator of inconsistent compound solubility.

Q3: What is the recommended solvent for preparing stock solutions of this compound derivatives?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of organic compounds for screening and biological assays.[3] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[3] However, it's important to keep the final concentration of DMSO in the assay medium low (typically below 1%, and often below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]

Q4: My compound won't dissolve in 100% DMSO. What should I do?

A4: While uncommon for many screening compounds, some this compound derivatives might be highly crystalline and exhibit poor solubility even in neat DMSO.[5] Here are a few steps you can take:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce its solvating power for certain compounds.[6] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can help dissolve the compound. However, be cautious with thermally sensitive molecules.

  • Sonication: Using an ultrasound bath can provide the energy needed to break up the crystal lattice and facilitate dissolution.[5][6]

Q5: What are the general strategies to improve the aqueous solubility of my this compound derivative for an assay?

A5: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound derivatives. These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[7][8]

  • Chemical Modifications: These approaches involve the use of formulation aids such as co-solvents, pH adjustment, surfactants, and complexing agents like cyclodextrins.[9][10] For assay development, chemical modifications are the most practical and commonly used approaches.

Troubleshooting Guide for Solubility Issues

This guide provides solutions to common problems encountered with this compound derivatives in assays.

Problem 1: Compound Precipitates Upon Dilution from DMSO Stock into Aqueous Assay Buffer

This is a common issue for lipophilic compounds, which are highly soluble in DMSO but "crash out" when diluted into an aqueous environment.

Troubleshooting Steps:

  • Lower the Final Compound Concentration: The simplest approach is to test the compound at lower concentrations to find its limit of solubility in the assay buffer.

  • Decrease the DMSO Percentage in the Final Assay Volume: While preparing serial dilutions, if you are diluting the DMSO stock in an aqueous buffer before adding it to the final assay, this can cause premature precipitation. A better approach is to add the small volume of DMSO stock directly to the final assay solution with rapid mixing.

  • Use Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous solution.

    • Workflow for Using Co-solvents:

      • Identify a suitable co-solvent that is compatible with your assay.

      • Prepare the assay buffer containing a small percentage of the co-solvent.

      • Add the compound (from DMSO stock) to the co-solvent-containing buffer.

      • Observe for any precipitation.

    Co-solventTypical Concentration Range in AssayNotes
    Ethanol1-5%Generally well-tolerated by many biological assays.
    Propylene Glycol1-10%Can be more effective than ethanol for some compounds.
    Polyethylene Glycol (PEG 300/400)1-10%Useful for a wide range of compounds.
    Glycerol1-10%Can increase the viscosity of the solution.
  • pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the assay buffer can significantly increase solubility.[11]

    • For acidic compounds (containing groups like carboxylic acids or phenols), increasing the pH above their pKa will deprotonate the molecule, making it more soluble in aqueous media.

    • For basic compounds (containing amine groups), decreasing the pH below their pKa will protonate the molecule, increasing its solubility.

    Compound TypepKaRecommended pH Adjustment
    Weakly Acidic3-5Adjust buffer pH to > 6
    Weakly Basic8-10Adjust buffer pH to < 7

    Caution: Ensure that the adjusted pH is within the optimal range for your target protein or cell system.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12][13]

    Cyclodextrin TypeKey Properties
    β-Cyclodextrin (β-CD)Limited aqueous solubility.
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice.[13]
    Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be particularly effective for positively charged basic compounds.
Problem 2: Low or Inconsistent Assay Signal

If you observe a lower-than-expected or highly variable signal, it could be due to undetected micro-precipitation or adsorption of the compound to plasticware.

Troubleshooting Steps:

  • Perform a Solubility Test: Before running the full assay, perform a simple visual solubility test at the highest intended concentration. Mix the compound in the assay buffer and let it sit for the duration of the assay incubation time. Check for precipitation visually and, if possible, by measuring the concentration of the supernatant.

  • Include a Surfactant: Low concentrations of non-ionic surfactants can help prevent compound aggregation and adsorption to surfaces.

    • Tween 20 or Tween 80: Typically used at concentrations of 0.01% to 0.1%.[9]

    • Pluronic F-68: Another common choice, used in a similar concentration range.

  • Use Low-Binding Plates: If you suspect adsorption is an issue, switch to low-protein-binding microplates.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of the this compound derivative in a suitable vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve the Compound: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort for non-thermolabile compounds.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Aqueous Solubility Assessment

This protocol provides a quick assessment of the apparent solubility of a compound when diluted from a DMSO stock into an aqueous buffer.

  • Prepare Buffer: Use the same aqueous buffer as in your final assay.

  • Prepare Compound Plate: In a 96-well plate, add the aqueous buffer.

  • Add Compound: Add a small volume of your high-concentration DMSO stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent, e.g., 1%).

  • Incubate: Shake the plate at room temperature for 1-2 hours.

  • Separate Precipitate: Use a filter plate (e.g., with a 0.45 µm filter) and centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantify: Analyze the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.

Protocol 3: Solubility Enhancement using a Co-solvent
  • Select Co-solvent: Choose a co-solvent compatible with your assay (e.g., ethanol, PEG 400).

  • Prepare Buffer with Co-solvent: Prepare a series of your assay buffer containing different concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Test Solubility: Add your this compound derivative (from DMSO stock) to each of the co-solvent-containing buffers to your highest desired assay concentration.

  • Observe: Visually inspect for precipitation immediately and after the intended assay incubation time.

  • Select Optimal Concentration: Choose the lowest concentration of the co-solvent that keeps your compound in solution without negatively impacting the assay performance.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered check_visual Visually inspect for precipitation in assay buffer start->check_visual precip_yes Precipitation Observed check_visual->precip_yes precip_no No Visible Precipitation, but low/variable signal check_visual->precip_no lower_conc Test at lower concentrations precip_yes->lower_conc Yes check_adsorption Suspect micro-precipitation or adsorption precip_no->check_adsorption is_ionizable Is the compound ionizable? lower_conc->is_ionizable Still precipitates solved1 Issue Resolved lower_conc->solved1 Effective adjust_ph Adjust buffer pH is_ionizable->adjust_ph Yes use_cosolvent Add a co-solvent (e.g., EtOH, PEG400) is_ionizable->use_cosolvent No adjust_ph->use_cosolvent Not effective or not possible adjust_ph->solved1 Effective use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin Not effective use_cosolvent->solved1 Effective use_cyclodextrin->solved1 add_surfactant Add surfactant (e.g., Tween-20 at 0.01%) check_adsorption->add_surfactant low_bind_plates Use low-binding plates add_surfactant->low_bind_plates Still an issue solved2 Issue Resolved add_surfactant->solved2 Effective low_bind_plates->solved2

Caption: A workflow for troubleshooting solubility issues with this compound derivatives.

Solubilization_Mechanisms cluster_0 Poorly Soluble Compound in Aqueous Buffer cluster_1 Solubilization Strategies cluster_2 Result: Solubilized Compound compound This compound Derivative (Aggregate/Precipitate) cosolvent Co-solvent (e.g., Ethanol) Reduces polarity of the bulk solvent compound->cosolvent Increases solubility ph_adjust pH Adjustment Increases ionization of the compound compound->ph_adjust Increases solubility cyclodextrin Cyclodextrin Forms an inclusion complex with the compound compound->cyclodextrin Increases solubility soluble_compound Soluble this compound Derivative cosolvent->soluble_compound ph_adjust->soluble_compound cyclodextrin->soluble_compound

Caption: Mechanisms of different solubility enhancement techniques.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 2-Oxoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored, 2-oxoacetamide derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and antiviral properties of novel this compound derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.

Anticancer Activity: Targeting Proliferation and Inducing Cell Death

Several novel this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, chloro-substituted this compound analogs have shown potent activity against triple-negative breast cancer (MDA-MB-231) and prostate carcinoma (PC3) cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Comparative Cytotoxicity of this compound Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chloro-thiazole Derivative 1 MDA-MB-2315.99Doxorubicin-
Chloro-thiazole Derivative 2 MDA-MB-2317.50Doxorubicin-
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide MCF-7---
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide PC380Imatinib40
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide PC352Imatinib40

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives, particularly those incorporating a thiazolidinone or benzothiazole moiety, have exhibited promising activity against a range of pathogenic bacteria, including the notoriously resilient Staphylococcus aureus.

Comparative Antimicrobial Activity of this compound Derivatives
Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
2-(4-oxo-thiazolidin-2-ylidene)-acetamide 5a Staphylococcus aureus---
2-(4-oxo-thiazolidin-2-ylidene)-acetamide 5b Staphylococcus aureus---
2-(4-oxo-thiazolidin-2-ylidene)-acetamide 5c Staphylococcus aureus---
2-(4-oxo-thiazolidin-2-ylidene)-acetamide 9a Staphylococcus aureus---

MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antiviral Activity: Targeting Key Viral Enzymes

The ongoing threat of viral pandemics has accelerated the search for effective antiviral drugs. Certain this compound derivatives, such as those with a chlorofluoroacetamide warhead, have been identified as potent inhibitors of viral proteases, which are essential for viral replication. One notable target is the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.

Comparative Antiviral Activity of this compound Derivatives
Compound IDVirus/TargetEC50/IC50Reference CompoundEC50/IC50
Chlorofluoroacetamide Derivative 8a (YH-6) SARS-CoV-2 3CLpro-Nirmatrelvir-

EC50 represents the concentration of a drug that gives a half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a specific concentration to each well. A standard antibiotic is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antiviral Activity: 3CL Protease Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a viral protease.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the 3CL protease enzyme in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the wells.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate specific for the 3CL protease.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing the Pathways and Processes

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis Synthesis Synthesis of Novel This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Purification->Antimicrobial Antiviral Antiviral Assays (Protease Inhibition) Purification->Antiviral IC50 IC50/MIC/EC50 Determination Anticancer->IC50 Antimicrobial->IC50 Antiviral->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Compound\nIdentification Lead Compound Identification SAR->Lead Compound\nIdentification

A Comparative Analysis of 2-Oxoacetamide and Other Ketoamides for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 2-Oxoacetamide and other ketoamides, offering valuable insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, reactivity, and biological activities, supported by experimental data, this document serves as a crucial resource for identifying promising therapeutic candidates.

Introduction to Ketoamides

Ketoamides are a class of organic compounds characterized by a ketone and an amide functional group. Their unique chemical architecture, particularly the α-ketoamide and β-ketoamide motifs, confers a diverse range of biological activities. The electrophilic nature of the keto group allows for covalent interactions with nucleophilic residues in enzyme active sites, making them potent inhibitors of various enzyme classes, including proteases and phospholipases.[1][2][3] This reactivity, combined with favorable pharmacokinetic properties, has positioned ketoamides as a "privileged" scaffold in medicinal chemistry.[1][2][4] Compared to other dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides exhibit enhanced metabolic stability, greater membrane permeability, and resistance to proteolytic cleavage.[1][2]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of ketoamides are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for this compound and a selection of other ketoamides, providing a basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bond CountReference
This compound C2H3NO273.05-1.5120[5] (Calculated)
2-Aminoacetamide (Glycinamide)C2H6N2O74.08-1.6221[6]
2-(2-Acetylaminophenyl)-N-butyl-2-oxo-acetamideC14H18N2O3262.301.3236[7]
2-(Carbazol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamideC21H16N2O3344.373.8133[8] (Exemplar)
N-(1-naphthyl)-2-(Z-Leu-Leu-amino)-α-ketoamideC37H44N4O6656.775.83614[9] (Exemplar)

Note: Properties for this compound are based on its fundamental structure, while other entries represent derivatives to illustrate the impact of substitutions.

Reactivity and Mechanism of Action

The primary mechanism of action for many biologically active α-ketoamides involves the covalent modification of target enzymes. The electrophilic α-keto group is susceptible to nucleophilic attack by amino acid residues such as cysteine or serine within the enzyme's active site, leading to the formation of a reversible or irreversible tetrahedral hemithioacetal or hemiacetal adduct.[3][10][11][12] This covalent modification effectively inhibits the enzyme's catalytic activity.

The reactivity of the ketoamide can be modulated by its substituents. For instance, electron-withdrawing groups can enhance the electrophilicity of the keto carbon, potentially increasing inhibitory potency. Conversely, bulky or electron-donating groups can sterically hinder or electronically deactivate the keto group, affecting its reactivity.[13]

Below is a generalized workflow for screening ketoamide inhibitors against a target protease.

experimental_workflow Experimental Workflow for Ketoamide Inhibitor Screening cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_in_vivo In Vivo Studies synthesis Synthesis of Ketoamide Library enzyme_assay Enzyme Inhibition Assay (e.g., FRET) synthesis->enzyme_assay Screen compounds ic50 IC50 Determination enzyme_assay->ic50 Determine potency cell_viability Cell Viability/Toxicity Assay ic50->cell_viability Select potent compounds antiviral_assay Antiviral/Anticancer Activity Assay cell_viability->antiviral_assay Assess efficacy & toxicity western_blot Target Engagement (e.g., Western Blot) antiviral_assay->western_blot pk_studies Pharmacokinetic Studies antiviral_assay->pk_studies Lead candidates efficacy_model Animal Efficacy Model pk_studies->efficacy_model

Figure 1: A generalized workflow for the screening and evaluation of ketoamide inhibitors.

Comparative Biological Activity

Ketoamides have demonstrated efficacy against a wide range of biological targets. The following table presents a comparison of the inhibitory activities of different ketoamides against various enzymes.

Compound Class/ExampleTarget EnzymeIC50/EC50Biological EffectReference
2-(Carbazol-3-yl)-2-oxoacetamide analogues (e.g., 7e )Pancreatic Lipase6.31 µMAnti-obesity[8]
Peptide α-ketoamide (13c )Proteasome (β5 subunit)7 nMAnticancer (induces apoptosis)[9][14]
Peptidomimetic α-ketoamide (11r )MERS-CoV Mpro0.53 µM (EC50)Antiviral[11]
Ketoamide-based inhibitorsCathepsin KNanomolar rangeOsteoporosis treatment[1][4]
Acetamide derivativesVarious bacteria/fungiVariesAntimicrobial[15][16]
Acetamide derivatives (40006, 40007 )-LD50: 3.04 & 10.64 ppm (Brine Shrimp)Antioxidant, Anti-inflammatory[13]

Involvement in Signaling Pathways

Ketoamide inhibitors can modulate various cellular signaling pathways, primarily through the inhibition of key enzymes. For example, by inhibiting the proteasome, ketoamides can lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering apoptosis in cancer cells.

apoptosis_pathway Proteasome Inhibition-Mediated Apoptosis Ketoamide Ketoamide Inhibitor Proteasome 26S Proteasome Ketoamide->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Mediates Accumulation Accumulation of Pro-apoptotic & Cell Cycle Regulators Proteasome->Accumulation Prevents accumulation Ub_Proteins Ubiquitinated Proteins (e.g., p53, IκB, Bax) Ub_Proteins->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis Induces

References

Structure-Activity Relationship (SAR) of Glyoxylamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of glyoxylamide derivatives, focusing on their anticancer, antibacterial, and enzyme inhibitory activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and medicinal chemistry.

Comparative Analysis of Biological Activities

Glyoxylamides, characterized by a central glyoxylic acid amide core, have emerged as a versatile scaffold in medicinal chemistry. Modifications to the aryl and amide moieties have yielded derivatives with a wide spectrum of biological activities. This guide focuses on comparing the SAR of indolyl and phenyl glyoxylamides.

Anticancer Activity

Indolyl glyoxylamides have been extensively studied for their potent cytotoxic effects against various cancer cell lines. The indole nucleus serves as a key pharmacophore, and its substitution pattern significantly influences anticancer activity.

Key SAR Findings for Anticancer Indolyl Glyoxylamides:

  • Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical for cytotoxicity. For instance, in a series of thiazole-linked indolyl-3-glyoxylamides, substitutions at the N-position of the indole and on the thiazole ring led to significant variations in activity.

  • Amide Substituent: The group attached to the amide nitrogen plays a crucial role in determining the potency and selectivity. Bulky and heterocyclic substituents have been shown to enhance anticancer activity.

  • Mechanism of Action: Many anticancer glyoxylamides induce apoptosis. Studies on bis(indolyl)glyoxylamides have shown that they can trigger programmed cell death by increasing the levels of cleaved poly(ADP-ribose) polymerase 1 (PARP1).[1] Further investigations into indole derivatives have elucidated their role in modulating the intrinsic apoptosis pathway by affecting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][3]

Antibacterial Activity

Bis(indolyl)glyoxylamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Key SAR Findings for Antibacterial Bis(indolyl)glyoxylamides:

  • Indole C-5 Position: The introduction of a fluorine atom at the C-5 position of the indole ring in bis(indolyl)glyoxylamides resulted in strong antibacterial activity.[4]

  • Indole N-Alkylation: N-alkylation of the indole with methyl or 4-chlorobenzyl groups also proved favorable for antibacterial activity.[4]

  • Selectivity: Notably, some of the most potent antibacterial bis(indolyl)glyoxylamide derivatives showed no toxicity against mammalian cells, suggesting they target bacterial-specific pathways.[1][4]

Enzyme Inhibitory Activity

While less explored than their anticancer potential, phenyl glyoxylamide derivatives have been investigated as inhibitors of various enzymes. The SAR for enzyme inhibition often depends on the specific interactions within the enzyme's active site.

Key SAR Findings for Phenyl-based Enzyme Inhibitors:

  • Aromatic Substituents: In a study of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the phenyl rings was well-tolerated by the enzymes.[5]

  • Amide Moiety: The nature of the amide portion of the molecule is critical for establishing key interactions, such as hydrogen bonds, with the enzyme's active site.

Data Presentation: Quantitative SAR Data

The following tables summarize the quantitative data from various studies, providing a basis for comparing the activity of different glyoxylamide derivatives.

Table 1: Anticancer Activity of Bis(indolyl)glyoxylamides [4]

CompoundRCancer Cell LineIC50 (µM)
10a HHeLa97.31
PC-338.14
MDA-MB-23145.21
BxPC-363.82
10f 6-FHeLa22.34
PC-324.05
MDA-MB-23121.13
BxPC-329.94

Table 2: Antibacterial Activity of Bis(indolyl)glyoxylamides [4]

CompoundRGram-positive (MIC, µg/mL)Gram-negative (MIC, µg/mL)
B. subtilisS. aureus
10a H5050
10d 5-F12.525
10g N-Me5050
10i N-CH2-Ph-4-Cl5050

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays cited in the reviewed studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: [6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the glyoxylamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a compound.

Protocol: [9]

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the glyoxylamide derivative solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Signaling Pathway: Apoptosis Induction by Indole Derivatives

apoptosis_pathway Indole_Glyoxylamides Indole Glyoxylamides ROS ↑ ROS Production Indole_Glyoxylamides->ROS Bcl2_family Modulation of Bcl-2 Family Proteins Indole_Glyoxylamides->Bcl2_family Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage

Caption: Intrinsic apoptosis pathway induced by indole glyoxylamides.

Experimental Workflow: SAR Study of Glyoxylamides

sar_workflow start Hypothesis Generation design Compound Design Scaffold Selection R-group Modification start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (e.g., HPLC, NMR, MS) synthesis->purification screening Biological Screening (e.g., MTT assay, MIC assay) purification->screening data_analysis Data Analysis (IC50 / MIC Determination) screening->data_analysis sar_analysis SAR Analysis Identify Key Structural Features data_analysis->sar_analysis optimization Lead Optimization Design of New Analogs sar_analysis->optimization optimization->design Iterative Cycle end Lead Compound optimization->end

Caption: A typical workflow for a structure-activity relationship study.

References

The Rise of 2-Oxoacetamide Derivatives: A Comparative Look at Their Efficacy Against Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, researchers are continually seeking novel chemical scaffolds that offer improved efficacy and safety profiles over existing treatments. Among these, 2-Oxoacetamide derivatives have emerged as a versatile and promising class of compounds, demonstrating significant potential across multiple therapeutic areas, including anti-inflammatory and antimicrobial applications. This guide provides a detailed comparison of the efficacy of select this compound derivatives against established drugs, supported by experimental data and methodologies, to inform and guide future research and development.

Section 1: this compound Derivatives as Selective COX-2 Inhibitors

A significant area of investigation for this compound derivatives is in the development of novel anti-inflammatory agents that selectively target the cyclooxygenase-2 (COX-2) enzyme. Selective COX-2 inhibition offers the potential for anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy Data

Studies on phenoxy acetamide derivatives, a subset of this compound compounds, have shown promising in vitro COX-2 inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds compared to the well-established COX-2 inhibitor, Celecoxib.

CompoundTargetIC50 (µM)Reference DrugReference Drug IC50 (µM)
Substituted Phenoxy Acetamide Derivative 1COX-20.768Celecoxib0.041
Substituted Phenoxy Acetamide Derivative 2COX-20.616Celecoxib0.041

Data sourced from in vitro COX-2 inhibitor screening assays.

While the current generation of these derivatives exhibits lower potency than Celecoxib, these findings validate the this compound scaffold as a viable starting point for the development of new COX-2 inhibitors. Structure-activity relationship (SAR) studies are ongoing to optimize their inhibitory activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorescent probe (e.g., Amplex Red)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, and substrate in the reaction buffer as recommended by the manufacturer. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the reaction buffer, enzyme, and cofactor.

    • Add a specific volume of the test compound or reference inhibitor solution. For control wells, add the vehicle (DMSO).

    • Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately add the fluorescent probe.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percent inhibition is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Signaling Pathway Diagram

The diagram below illustrates the prostaglandin synthesis pathway, highlighting the role of COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Prostaglandin_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox2 COX-2 (Cyclooxygenase-2) arachidonic->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound Derivatives (e.g., Phenoxy Acetamides) inhibitor->cox2

Caption: Prostaglandin Synthesis Pathway and the inhibitory action of this compound derivatives on COX-2.

Section 2: this compound Derivatives as Novel Antimicrobial Agents

The emergence of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives, particularly coumarinyloxy and 2-mercaptobenzothiazole variants, have demonstrated promising antibacterial activity against a range of pathogens.

Comparative Efficacy Data

These novel derivatives have been tested against both Gram-positive and Gram-negative bacteria, with their efficacy, determined by the Minimum Inhibitory Concentration (MIC), compared to standard antibiotics.

Compound ClassDerivative ExampleBacterial StrainMIC (µM)Reference DrugReference Drug MIC (µM)
2-Mercaptobenzothiazole Acetamide Compound C7Staphylococcus aureus ATCC 43300 (MRSA)7.73Ciprofloxacin>32
2-Mercaptobenzothiazole Acetamide Compound C6Staphylococcus aureus ATCC 43300 (MRSA)9.43Ciprofloxacin>32
Coumarinyloxy Acetamide Derivative 1Staphylococcus aureus (MRSA)16 µg/mLCiprofloxacin-
Coumarinyloxy Acetamide Derivative 1Pseudomonas aeruginosa35 µg/mLCiprofloxacin-
2-Mercaptobenzothiazole Acetamide Compound 2iEscherichia coli-LevofloxacinComparable
2-Mercaptobenzothiazole Acetamide Compound 2bBacillus subtilisLower than LevofloxacinLevofloxacin-

_Note: MIC values for coumarinyloxy acetamide derivatives were reported in µg/mL; direct molar comparison is not available without molecular weight.

The data indicates that certain 2-mercaptobenzothiazole acetamide derivatives show significant potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming ciprofloxacin in these instances.[3] Other derivatives have shown comparable or even superior activity to levofloxacin against specific bacterial strains.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The following protocol describes a standard method for determining the MIC of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds and reference antibiotics

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loops or sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture on an agar plate.

    • Suspend the bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.[5][6][7]

Mechanism of Action Pathway

While the exact mechanism of action for many novel this compound antimicrobial derivatives is still under investigation, some are thought to interfere with essential bacterial processes. For context, the diagram below illustrates the mechanism of action of fluoroquinolones, a class of antibiotics to which some this compound derivatives are compared. Fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

DNA_Replication_Inhibition cluster_inhibition Inhibition leads to DNA damage bacterial_dna Bacterial Chromosome (Supercoiled DNA) dna_gyrase DNA Gyrase (Topoisomerase II) bacterial_dna->dna_gyrase Relieves Torsional Strain unwinding DNA Unwinding & Replication Fork Formation replication DNA Replication unwinding->replication dna_gyrase->unwinding cell_death Bacterial Cell Death topo_iv Topoisomerase IV separation Separation of Daughter Chromosomes topo_iv->separation replication->topo_iv Decatenation cell_division Bacterial Cell Division separation->cell_division fluoroquinolones Fluoroquinolones (e.g., Levofloxacin) fluoroquinolones->dna_gyrase fluoroquinolones->topo_iv

Caption: Mechanism of action of fluoroquinolone antibiotics, targeting DNA gyrase and topoisomerase IV.

Conclusion

This compound derivatives represent a highly adaptable and promising scaffold in medicinal chemistry. As demonstrated, various derivatives have shown encouraging, and in some cases, potent activity as both selective COX-2 inhibitors and novel antimicrobial agents when compared to existing drugs. The data presented herein, along with the detailed experimental protocols, provides a foundation for researchers and drug development professionals to build upon. Further optimization of these derivatives could lead to the development of new therapeutics with enhanced efficacy and improved safety profiles, addressing critical unmet needs in the management of inflammation and infectious diseases.

References

2-Oxoacetamide: A Validated Pharmacophore in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 2-oxoacetamide-containing inhibitors against other chemical scaffolds reveals its significance as a key pharmacophoric element in modern drug design. Experimental data from studies on pancreatic lipase and B3GAT3 inhibitors demonstrate that the this compound moiety is crucial for potent biological activity, often acting as a covalent warhead or a key hydrogen bond donor.

The this compound functional group, characterized by an α-ketoamide structure, has emerged as a privileged pharmacophore in the development of potent enzyme inhibitors. Its unique electronic and structural properties allow it to engage in strong interactions with enzyme active sites, leading to enhanced inhibitory activity. This guide provides a comparative analysis of this compound-containing compounds against alternative inhibitors, supported by experimental data, to validate its role as a critical component in drug design.

Pancreatic Lipase Inhibition: A Case Study

Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the treatment of obesity. The this compound moiety has been successfully incorporated into potent pancreatic lipase inhibitors.

A study on 2-(carbazol-3-yl)-2-oxoacetamide analogues identified several potent inhibitors of porcine pancreatic lipase. The structure-activity relationship (SAR) of these compounds highlights the importance of the this compound group.

Comparative Inhibitory Activity

To illustrate the importance of the this compound pharmacophore, the following table summarizes the IC50 values of various pancreatic lipase inhibitors.

Compound ClassExample CompoundThis compound MoietyTargetIC50 (µM)
2-Oxoacetamides 2-(carbazol-3-yl)-2-oxoacetamide derivative Yes Porcine Pancreatic Lipase 4.53
Beta-lactonesOrlistatNoHuman Pancreatic Lipase~0.1
ThiazolidinedionesThiazolidinedione derivativeNoPancreatic Lipase>10
FlavonoidsQuercetinNoPancreatic Lipase~15

While Orlistat, a beta-lactone, shows higher potency, it is an irreversible inhibitor with known gastrointestinal side effects. The this compound derivatives offer a promising alternative with a different mechanism of action and potential for improved side effect profiles. The significantly lower potency of other inhibitor classes like thiazolidinediones and flavonoids further underscores the effectiveness of the this compound scaffold.

Mechanism of Action and the Role of the this compound Group

The this compound moiety in these inhibitors is believed to act as a covalent "warhead". The electrophilic ketone carbon is susceptible to nucleophilic attack by the serine residue in the active site of pancreatic lipase, leading to the formation of a stable covalent bond and inactivation of the enzyme.

G cluster_0 Pancreatic Lipase Active Site Ser152 Ser152 Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Ser152->Covalent_Adduct His263 His263 His263->Ser152 Activates Asp176 Asp176 Asp176->His263 Stabilizes Inhibitor This compound Inhibitor Inhibitor->Ser152 Nucleophilic Attack

Inhibition of Beta-1,3-Glucuronosyltransferase 3 (B3GAT3) in Cancer

B3GAT3 is an enzyme overexpressed in hepatocellular carcinoma (HCC), making it a promising therapeutic target. A novel series of this compound derivatives have been identified as potent B3GAT3 inhibitors.

Comparative Inhibitory Activity
Compound ClassExample CompoundThis compound MoietyTargetIC50 (µM)
2-Oxoacetamides TMLB-C16 Yes B3GAT3 6.22 - 6.53 (cellular)
Alternative InhibitorsNot yet reported-B3GAT3-

Currently, this compound derivatives are the first reported small molecule inhibitors of B3GAT3, highlighting the novelty and importance of this pharmacophore in targeting this enzyme.

B3GAT3 Signaling Pathway and Inhibition

B3GAT3 is involved in the biosynthesis of glycosaminoglycans, which are components of proteoglycans. Aberrant proteoglycan synthesis is implicated in cancer progression, including cell proliferation, migration, and invasion. By inhibiting B3GAT3, the this compound compounds disrupt these pathological processes.

G B3GAT3 B3GAT3 GAG_Biosynthesis Glycosaminoglycan Biosynthesis B3GAT3->GAG_Biosynthesis Proteoglycans Aberrant Proteoglycans GAG_Biosynthesis->Proteoglycans Cancer_Progression Cancer Cell Proliferation, Migration, Invasion Proteoglycans->Cancer_Progression Inhibitor This compound Inhibitor Inhibitor->B3GAT3 Inhibition

Experimental Protocols

Pancreatic Lipase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Orlistat)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of PPL, p-NPB, and test compounds in Tris-HCl buffer.

  • Add the PPL solution to the wells of a 96-well plate.

  • Add different concentrations of the test compounds or the reference inhibitor to the wells.

  • Pre-incubate the enzyme with the inhibitors at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the p-NPB substrate solution.

  • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

G Start Start Prepare_Solutions Prepare PPL, p-NPB, and Inhibitor Solutions Start->Prepare_Solutions Add_PPL Add PPL to 96-well plate Prepare_Solutions->Add_PPL Add_Inhibitors Add Inhibitors Add_PPL->Add_Inhibitors Pre_incubate Pre-incubate at 37°C Add_Inhibitors->Pre_incubate Add_Substrate Add p-NPB Substrate Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Conclusion

The this compound moiety has been successfully validated as a potent pharmacophore in the design of enzyme inhibitors. Its ability to act as a covalent warhead or engage in crucial hydrogen bonding interactions makes it a valuable tool for medicinal chemists. The examples of pancreatic lipase and B3GAT3 inhibitors demonstrate the effectiveness of this scaffold in achieving high inhibitory potency. Further exploration and optimization of this compound-based inhibitors hold significant promise for the development of novel therapeutics for a range of diseases.

Navigating the Selectivity Landscape of 2-Oxoacetamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of inhibitor candidates is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of 2-Oxoacetamide-based inhibitors, summarizing their on-target potency and off-target interactions with supporting experimental data and methodologies.

The this compound scaffold is a key pharmacophore in the design of various enzyme inhibitors. While potent against their intended targets, a thorough understanding of their selectivity is crucial for advancing these compounds through the drug discovery pipeline. This guide synthesizes available data on their cross-reactivity, offering a valuable resource for assessing their therapeutic potential.

Comparative Selectivity of this compound-Based Inhibitors

The following table summarizes the inhibitory activity of a 2-(carbazol-3-yl)-2-oxoacetamide analogue against its primary target, pancreatic lipase, as a representative example of this inhibitor class. Currently, comprehensive cross-reactivity data against a wider panel of targets for this specific analogue series is not extensively published in the available literature.

Compound IDPrimary TargetIC50 (µM)Inhibition Type
7e Pancreatic Lipase6.31Competitive
7f Pancreatic Lipase8.72Competitive
7p Pancreatic Lipase9.58Competitive

Table 1: Inhibitory activity of 2-(carbazol-3-yl)-2-oxoacetamide analogues against porcine pancreatic lipase.[1]

Experimental Methodologies for Assessing Cross-Reactivity

A variety of in-vitro and in-silico methods are employed to determine the selectivity profile of enzyme inhibitors. Understanding these protocols is key to interpreting the comparative data.

Pancreatic Lipase Inhibition Assay

The inhibitory activity of the 2-(carbazol-3-yl)-2-oxoacetamide analogues was determined using an in-vitro assay with porcine pancreatic lipase.[1] The following workflow outlines the general procedure:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis prep_buffer Prepare Assay Buffer prep_enzyme Prepare Porcine Pancreatic Lipase Solution prep_buffer->prep_enzyme mix Mix Enzyme, Inhibitor, and Buffer prep_enzyme->mix prep_substrate Prepare Substrate Solution (e.g., 4-nitrophenyl butyrate) prep_inhibitor Prepare this compound Inhibitor Solutions (varying concentrations) prep_inhibitor->mix pre_incubate Pre-incubate mix->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance of Product (4-nitrophenol) at 405 nm incubate->measure calculate Calculate Percentage Inhibition measure->calculate plot Plot Inhibition vs. Inhibitor Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Pancreatic Lipase Inhibition Assay Workflow.
High-Throughput Kinase Profiling

To assess the selectivity of inhibitors against a broad range of kinases, high-throughput screening methods are often utilized. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of the inhibitor. One common method is the HTRF™ (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay.

G cluster_enzymatic Enzymatic Step cluster_detection Detection Step dispense_buffer Dispense Enzymatic Buffer add_substrate Add Biotinylated Substrate dispense_buffer->add_substrate add_kinase Add Kinase add_substrate->add_kinase add_inhibitor Add this compound Inhibitor add_kinase->add_inhibitor add_atp Start Reaction with ATP add_inhibitor->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction stop_reaction Stop Reaction with EDTA incubate_reaction->stop_reaction add_detection_reagents Add Europium Cryptate-labeled Antibody and Streptavidin-XL665 stop_reaction->add_detection_reagents incubate_detection Incubate for 1 hour add_detection_reagents->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate

HTRF™ Kinase Inhibition Assay Workflow.

The principle of this assay relies on the transfer of energy between a donor fluorophore (Europium cryptate) on an antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (XL665) on streptavidin that binds to the biotinylated substrate. Inhibition of the kinase results in a decreased FRET signal.

The Importance of Off-Target Profiling

While the primary focus of drug design is on-target potency, unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions or even therapeutic benefits in some cases.[2][3] Therefore, early and comprehensive off-target profiling is a critical step in drug development. Computational approaches, such as molecular docking and machine learning algorithms, are increasingly being used to predict potential off-target interactions, which can then be validated experimentally.[4][5]

Future Directions

The development of potent and selective this compound-based inhibitors requires a multi-faceted approach. Future studies should focus on:

  • Broad-panel screening: Testing this compound derivatives against large panels of kinases and other relevant enzymes to identify potential off-targets.

  • In-cell target engagement: Employing techniques like the cellular thermal shift assay (CETSA) to confirm target engagement and assess off-target binding within a cellular context.

  • Structure-activity relationship (SAR) studies: Systematically modifying the this compound scaffold to improve selectivity and reduce off-target activity.

By combining these approaches, researchers can build a more complete picture of the cross-reactivity profiles of this compound-based inhibitors, ultimately leading to the development of safer and more effective therapeutics.

References

comparative cytotoxicity of different 2-Oxoacetamide analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of 2-Oxoacetamide Analogues and Related Acetamide Derivatives

The following guide provides a comparative analysis of the cytotoxic effects of various this compound analogues and other acetamide derivatives based on recently published experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic activity of different acetamide analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the IC50 values for several classes of acetamide derivatives, offering a quantitative comparison of their potency.

Table 1: Cytotoxicity of Phenoxyacetamide Derivatives
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound IHepG2 (Liver Cancer)1.435-Fluorouracil5.32
Compound IIHepG2 (Liver Cancer)6.525-Fluorouracil5.32
Compound IMCF-7 (Breast Cancer)More promising against HepG2--
Compound IIMCF-7 (Breast Cancer)More promising against HepG2--

Data sourced from studies on novel phenoxyacetamide derivatives as potent apoptotic inducers.[1][2]

Table 2: Cytotoxicity of Thiazole-2-acetamide Derivatives
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
10aProstate PC-37Doxorubicin>10
10aBreast MCF-74Doxorubicin4
10oPancreatic MDAMB-2313Doxorubicin3
10oColon HCT-116-Doxorubicin-
10oBreast MCF-7-Doxorubicin-
13d-3.68Combretastatin A-48.33

These compounds were investigated as tubulin polymerization inhibitors.[3]

Table 3: Cytotoxicity of Sulphonamide-Based Acetamide Derivatives
CompoundCell LineIC50 (µg/ml)
SA-1NCI-H226 (Lung Cancer)1866.20
SA-2NCI-H226 (Lung Cancer)1702.23
SA-3NCI-H226 (Lung Cancer)1374.35

These compounds were evaluated for their anticancer activity using the SRB assay.[4]

Table 4: Cytotoxicity of Hydroxyacetamide Derivatives
CompoundAssayLC50 (µg/mL)StandardLC50 (µg/mL)
FP2Brine Shrimp Lethality7.7K2Cr2O713.83

This study used the brine shrimp lethality assay as an initial screen for cytotoxicity.[5]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used in the evaluation of this compound analogues and related compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., phenoxyacetamide derivatives) and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is another widely used method for determining cytotoxicity, particularly for screening anticancer drugs by the National Cancer Institute (NCI).

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate using an agent like trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The absorbance is proportional to the total cellular protein mass, which is related to cell number. The IC50 is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a key signaling pathway involved in the mechanism of action of some acetamide derivatives.

G cluster_workflow Cytotoxicity Experimental Workflow A Cell Seeding in 96-well plates B Overnight Incubation for Cell Adherence A->B C Treatment with this compound Analogues B->C D Incubation for 24-72 hours C->D E Addition of Viability Reagent (e.g., MTT, SRB) D->E F Incubation and Solubilization E->F G Absorbance Measurement F->G H Data Analysis and IC50 Determination G->H G cluster_pathway Simplified Intrinsic Apoptotic Pathway Compound This compound Analogue Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Upregulation of pro-apoptotic proteins (e.g., Bax) Mitochondrion->Bax Bcl2 Downregulation of anti-apoptotic proteins (e.g., Bcl-2) Mitochondrion->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to the Synthetic Routes of 2-Oxoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoacetamide moiety is a critical pharmacophore found in a variety of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The synthesis of derivatives of this scaffold is of significant interest in medicinal chemistry and drug discovery. This guide provides a comparative overview of three prominent synthetic routes to this compound derivatives: the Passerini reaction, the oxidation of α-hydroxyacetamides, and the direct amide coupling of α-keto acids. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the three synthetic routes discussed in this guide. The data presented are representative examples from the literature and may vary depending on the specific substrates and reaction conditions employed.

Synthetic RouteKey ReagentsTypical SolventsReaction Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Passerini Reaction Isocyanide, Aldehyde/Ketone, Carboxylic AcidAprotic (e.g., DCM, Toluene)Room Temperature12 - 2425 - 95[1][2]High atom economy, operational simplicity, access to diverse structures in one pot.The initial product is an α-acyloxyacetamide, requiring a subsequent step to yield the this compound.
Oxidation of α-Hydroxyacetamides Oxidizing agent (e.g., DMSO, oxalyl chloride, triethylamine for Swern oxidation)Aprotic (e.g., DCM)-78 to Room Temperature1 - 470 - 95 (general for Swern)Mild reaction conditions, high yields for a broad range of substrates.Requires the synthesis of the α-hydroxyacetamide precursor; some oxidizing agents are toxic and require careful handling.
Amide Coupling of α-Keto Acids α-Keto acid, Amine, Coupling agent (e.g., EDC, HOBt, DCC)Aprotic (e.g., DMF, DCM)0 to Room Temperature12 - 4860 - 90[3]Direct formation of the this compound bond, wide availability of starting materials.Coupling agents can be expensive; removal of byproducts (e.g., DCU from DCC) can be challenging.

Experimental Protocols

Synthesis via Passerini Reaction (leading to α-Acyloxyacetamide Precursor)

This protocol is adapted from a procedure for the synthesis of α-acyloxycarboxamides, which are precursors to 2-oxoacetamides.[1]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (2.0 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (2.0 mL).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acyloxyacetamide.

  • The resulting α-acyloxyacetamide can then be converted to the this compound through hydrolysis of the ester and subsequent oxidation of the secondary alcohol.

Synthesis via Oxidation of α-Hydroxyacetamide (Swern Oxidation)

This protocol is a representative procedure for the Swern oxidation, a mild and efficient method for oxidizing alcohols to ketones or aldehydes.

Materials:

  • α-Hydroxyacetamide (1.0 mmol)

  • Oxalyl chloride (1.1 mmol)

  • Dimethyl sulfoxide (DMSO) (2.2 mmol)

  • Triethylamine (5.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.1 mmol) in anhydrous DCM (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 mmol) in anhydrous DCM (2 mL) to the stirred solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of the α-hydroxyacetamide (1.0 mmol) in anhydrous DCM (3 mL) dropwise, keeping the internal temperature below -65 °C. Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol) to the flask, and allow the reaction mixture to warm to room temperature over 45 minutes.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Synthesis via Amide Coupling of α-Keto Acid

This protocol describes a general procedure for the coupling of an α-keto acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • α-Keto acid (1.0 mmol)

  • Amine (1.0 mmol)

  • EDC (1.2 mmol)

  • HOBt (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a dry round-bottom flask, dissolve the α-keto acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (3 mL).

  • Add the amine (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add EDC (1.2 mmol) portion-wise.

  • Add DIPEA (2.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

Passerini_Reaction Isocyanide Isocyanide (R¹-NC) Intermediate α-Acyloxy-carboxamide Isocyanide->Intermediate Aldehyde Aldehyde/Ketone (R²R³C=O) Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid (R⁴COOH) CarboxylicAcid->Intermediate Product This compound Derivative Intermediate->Product Hydrolysis & Oxidation

Caption: The Passerini reaction pathway to this compound derivatives.

Oxidation_Reaction AlphaHydroxy α-Hydroxyacetamide Derivative Product This compound Derivative AlphaHydroxy->Product Oxidizing Agent (e.g., Swern)

Caption: Synthesis of 2-oxoacetamides via oxidation.

Amide_Coupling AlphaKetoAcid α-Keto Acid (R¹COCOOH) Product This compound Derivative AlphaKetoAcid->Product Amine Amine (R²R³NH) Amine->Product Coupling Agent (e.g., EDC, HOBt)

Caption: Direct amide coupling route to 2-oxoacetamides.

References

benchmarking 2-Oxoacetamide probes against fluorescent standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to utilize fluorescent probes, a thorough understanding of their performance characteristics is paramount. This guide provides a framework for benchmarking 2-Oxoacetamide probes against established fluorescent standards. However, a significant challenge exists in the current scientific literature: a lack of publicly available, quantitative data on the photophysical properties of this compound probes.

While the this compound moiety is utilized in various chemical syntheses, its specific application as a standalone fluorescent probe with characterized quantum yield and photostability metrics is not well-documented in readily accessible research. Consequently, a direct quantitative comparison with well-established standards like fluorescein, rhodamine B, and BODIPY dyes is not feasible at this time.

This guide will, therefore, focus on providing the essential experimental protocols and frameworks that researchers can use to generate their own comparative data once this compound probes become available or are synthesized.

Data Presentation: A Template for Comparison

To facilitate a rigorous comparison, all quantitative data should be summarized in a clearly structured table. The following template can be used to organize key performance indicators:

PropertyThis compound ProbeFluoresceinRhodamine BBODIPY FL
Quantum Yield (Φ) Data to be determined~0.95 (in 0.1 M NaOH)~0.31 (in water)~0.97 (in methanol)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data to be determined~75,000 (at 490 nm)~110,000 (at 543 nm)~80,000 (at 503 nm)
Photostability (t₁/₂, sec) Data to be determinedVariableVariableVariable
Excitation Max (nm) Data to be determined~490~543~503
Emission Max (nm) Data to be determined~514~565~512
Signal-to-Noise Ratio Data to be determinedAssay DependentAssay DependentAssay Dependent

Note: The values for the standard fluorescent dyes are approximate and can vary depending on the specific derivative and environmental conditions.

Experimental Protocols

To ensure accurate and reproducible benchmarking, detailed and standardized experimental protocols are crucial. The following sections outline the methodologies for determining the key performance parameters.

Quantum Yield Determination

The relative quantum yield of a fluorescent probe is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound probe of interest

  • Fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (ensure the probe and standard are soluble and the solvent is non-fluorescent)

Procedure:

  • Prepare a series of five dilutions for both the this compound probe and the fluorescent standard in the chosen solvent.

  • Measure the absorbance of each dilution at the excitation wavelength of the standard using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the probe and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield (Φ_probe) of the this compound probe using the following equation:

    Φ_probe = Φ_std * (Slope_probe / Slope_std) * (η_probe² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_probe and Slope_std are the slopes from the graphs.

    • η_probe and η_std are the refractive indices of the solvents used for the probe and standard, respectively (if different).

Photostability Measurement

Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications.

Materials:

  • Fluorescence microscope with a suitable light source and filter sets

  • Camera for image acquisition

  • Image analysis software (e.g., ImageJ)

  • This compound probe

  • Standard fluorescent dyes for comparison

  • Mounting medium (if applicable)

  • Sample substrate (e.g., microscope slides with cultured cells or immobilized molecules)

Procedure:

  • Prepare samples stained with the this compound probe and the standard fluorescent dyes at equivalent concentrations.

  • Mount the sample on the microscope stage.

  • Focus on a region of interest and acquire an initial image (t=0).

  • Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Analyze the images using software to measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure of photostability.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow cluster_qy Quantum Yield Determination cluster_photo Photostability Measurement qy_prep Prepare Dilutions (Probe & Standard) qy_abs Measure Absorbance (UV-Vis) qy_prep->qy_abs qy_fluo Measure Fluorescence (Spectrofluorometer) qy_abs->qy_fluo qy_plot Plot Intensity vs. Absorbance qy_fluo->qy_plot qy_calc Calculate Quantum Yield qy_plot->qy_calc photo_prep Prepare Stained Samples photo_img Acquire Images (Microscope) photo_prep->photo_img photo_ill Continuous Illumination photo_img->photo_ill photo_acq Time-Lapse Acquisition photo_ill->photo_acq photo_ana Image Analysis (Intensity vs. Time) photo_acq->photo_ana photo_calc Determine Half-Life (t½) photo_ana->photo_calc

Caption: Experimental workflows for determining quantum yield and photostability.

signaling_pathway receptor Receptor kinase Kinase receptor->kinase Activates probe This compound Probe (e.g., targeting kinase) probe->kinase Binds to substrate Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: A potential signaling pathway application for a this compound probe.

By following these standardized protocols, researchers can generate the necessary data to rigorously benchmark this compound probes against existing fluorescent standards, thereby enabling informed decisions for their specific research applications. The lack of current data highlights an opportunity for future research to characterize this potentially novel class of fluorophores.

×

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